Methyl 6-methoxypicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-3-4-6(9-7)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCJUEURAZMEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584883 | |
| Record name | Methyl 6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26256-72-4 | |
| Record name | Methyl 6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26256-72-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 6-methoxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 6-methoxypicolinate (CAS No: 26256-72-4). The document details its molecular and thermodynamic properties, supported by generic yet detailed experimental protocols for their determination. This guide is intended to be a valuable resource for professionals in research and development requiring a thorough understanding of this compound's physical characteristics.
Core Physical and Chemical Properties
This compound, systematically named methyl 6-methoxypyridine-2-carboxylate, is a pyridine derivative with the chemical formula C₈H₉NO₃. It is a solid at room temperature and serves as a key intermediate in organic synthesis.
Data Presentation: Physical Property Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| CAS Number | 26256-72-4 | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 33-38 °C | [1][2] |
| Boiling Point (Predicted) | 256.6 ± 20.0 °C | [2] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [2] |
| Solubility | No quantitative data available. General solubility rules suggest it would be soluble in polar organic solvents. A related compound, Methyl 6-(bromomethyl)picolinate, is reported to be soluble in ether, alcohols, and other organic solvents, but insoluble in water.[3] | |
| Storage Temperature | Room Temperature, in a dry, sealed place. | [2] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties are provided below. These represent standard laboratory procedures and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, grind the crystalline sample using a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The packed sample height should be approximately 1-2 mm.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.
-
For a precise measurement, heat the sample at a rate of about 2°C per minute, starting from a temperature approximately 10-15°C below the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[4][5]
-
Boiling Point Determination (Micro Method)
For small quantities of a substance, a micro boiling point determination is a suitable technique.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In the micro method, a small, inverted capillary tube traps vapor, and the boiling point is observed as the temperature at which liquid is drawn into this capillary upon cooling.
Apparatus:
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with mineral oil or a melting point apparatus)
-
Rubber band or a small piece of rubber tubing
Procedure:
-
Sample Preparation: Place a few drops of the liquid sample (if this compound is melted) into the small test tube to a depth of about 1.5-2.0 cm.
-
Apparatus Setup:
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
-
Measurement:
-
Immerse the thermometer and attached test tube into the heating bath.
-
Heat the bath gently, at a rate of 5-10°C per minute. A stream of bubbles will emerge from the open end of the inverted capillary tube.
-
When a rapid and continuous stream of bubbles is observed, stop heating and allow the apparatus to cool.
-
The stream of bubbles will slow and eventually stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[1][6][7][8]
-
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of this compound.
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by observing the magnetic properties of atomic nuclei.
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. The final volume should be around 0.7-0.8 mL.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.
-
The spectrum will show signals corresponding to the different proton environments in the molecule. The chemical shift, integration, and multiplicity of the signals provide structural information. For a methyl ester, a characteristic singlet for the methyl protons is expected around 3.7 ppm.[9][10][11][12]
-
Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Data Analysis: Identify characteristic absorption bands. For an aromatic ester like this compound, one would expect to see C=O stretching vibrations for the ester, C-O stretching, and various C-H and C=C stretching and bending vibrations characteristic of the substituted pyridine ring.[13][14][15][16][17]
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.
Procedure (Electron Impact - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized in a vacuum.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a molecular ion (a radical cation).
-
Mass Analysis: The ions are accelerated into a magnetic field, which deflects them based on their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Fragmentation peaks at lower m/z values can give clues about the molecule's structure.[18][19][20][21][22]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the characterization of this compound.
Caption: General workflow for the synthesis and physical characterization of an organic compound.
Caption: Logical steps for accurate melting point determination.
References
- 1. chymist.com [chymist.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chembk.com [chembk.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. scribd.com [scribd.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. aocs.org [aocs.org]
- 10. ekwan.github.io [ekwan.github.io]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. eng.uc.edu [eng.uc.edu]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 19. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. fiveable.me [fiveable.me]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. m.youtube.com [m.youtube.com]
Methyl 6-methoxypicolinate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Methyl 6-methoxypicolinate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document outlines its chemical identity, key properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.
Chemical Structure and IUPAC Name
This compound is a derivative of picolinic acid, featuring a methoxy group at the 6-position of the pyridine ring and a methyl ester at the 2-position.
-
IUPAC Name: methyl 6-methoxypyridine-2-carboxylate
-
Chemical Structure: The structure consists of a pyridine ring with a methoxy group (–OCH₃) at position 6 and a methyl carboxylate group (–COOCH₃) at position 2.
Physicochemical Properties
Quantitative data for this compound is summarized below. While specific experimental values for properties like melting and boiling points are not widely reported in publicly available literature, the fundamental molecular properties have been calculated.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | Inferred from structure |
| Molecular Weight | 167.16 g/mol | [1] |
| CAS Number | Not explicitly found | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved via the esterification of its corresponding carboxylic acid, 6-methoxypyridine-2-carboxylic acid. One effective method involves methylation using iodomethane.
Experimental Protocol: Methylation of 6-Methoxypyridine-2-carboxylic Acid
This protocol is adapted from a documented synthesis of methyl 6-methoxypyridine-2-carboxylate.
Materials:
-
6-Methoxypyridine-2-carboxylic acid
-
5N Sodium Hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Iodomethane (CH₃I)
-
Diatomaceous earth
-
Water (H₂O)
-
Magnesium Sulfate (MgSO₄)
-
Methanol/Chloroform solvent mixture (20%)
Procedure:
-
Salt Formation: Dissolve the starting solid, 6-methoxypyridine-2-carboxylic acid, in tetrahydrofuran (50 mL). Add this solution to a mixture of 5N NaOH (20 mL, 100 mmol) and water (5 mL). Stir the reaction for 1 hour.
-
Acidification and Isolation of Acid: Acidify the reaction mixture to a pH of 3 using 5N HCl, and then concentrate the solution. To the resulting white solid, add a 20% MeOH/CHCl₃ solvent mixture and sonicate for 20 minutes.
-
Filtration and Drying: Filter the mixture. Dry the resulting mother liquor with anhydrous MgSO₄ and concentrate to yield the purified 6-methoxypyridine-2-carboxylic acid.
-
Methylation: Iodomethane (1.31 mL, 21.0 mmol) is added to the system containing the prepared carboxylic acid salt.
-
Reaction Condition: Heat the reaction mixture to reflux and allow it to react overnight.
-
Work-up and Purification: Upon completion, filter the reaction mixture through diatomaceous earth. Concentrate the filtrate to yield methyl 6-methoxypyridine-2-carboxylate as a yellow solid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor via methylation.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-methoxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-methoxypicolinate, a valuable pyridine derivative for research and development in medicinal chemistry and materials science. This document outlines a robust synthetic protocol based on established chemical principles and details the expected analytical characterization of the target compound.
Introduction
This compound is a substituted pyridine-2-carboxylate with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its structure, featuring a methoxy group and a methyl ester on the pyridine ring, offers multiple sites for further chemical modification. This guide details a reliable synthetic route and the analytical methods required for its thorough characterization.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 6-methoxypicolinic acid. This reaction involves the acid-catalyzed esterification with methanol.
Proposed Synthetic Pathway
The synthesis proceeds via a single-step Fischer esterification reaction.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the esterification of similar pyridine carboxylic acids.
Materials:
-
6-Methoxypicolinic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methoxypicolinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure this compound.
-
Characterization
The synthesized this compound should be thoroughly characterized using various spectroscopic techniques to confirm its identity and purity. The following sections detail the expected analytical data.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | t | 1H | Pyridine H4 |
| ~7.4 - 7.5 | d | 1H | Pyridine H3 or H5 |
| ~7.0 - 7.1 | d | 1H | Pyridine H3 or H5 |
| 3.98 | s | 3H | OCH₃ (methoxy) |
| 3.95 | s | 3H | OCH₃ (ester) |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~163.0 | C6 (methoxy) |
| ~147.0 | C2 (ester) |
| ~139.0 | C4 |
| ~118.0 | C3 or C5 |
| ~112.0 | C3 or C5 |
| ~53.0 | OCH₃ (methoxy) |
| ~52.0 | OCH₃ (ester) |
Solvent: CDCl₃
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic & aliphatic) |
| ~1730-1710 | Strong | C=O stretch (ester) |
| ~1600, 1470 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1280-1250 | Strong | C-O stretch (ester) |
| ~1050-1020 | Medium | C-O stretch (methoxy) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 167 | [M]⁺ (Molecular ion) |
| 136 | [M - OCH₃]⁺ |
| 108 | [M - COOCH₃]⁺ |
Experimental and Analytical Workflow
The overall process from synthesis to characterization can be visualized as a streamlined workflow.
Caption: Workflow for synthesis and characterization.
An In-depth Technical Guide to Methyl 6-methoxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 6-methoxypicolinate (CAS No. 26256-72-4), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, provides a detailed, representative experimental protocol for its synthesis, and discusses its potential applications in drug discovery. Due to the limited availability of specific experimental data, this guide also includes predicted spectroscopic characteristics based on its chemical structure and analysis of analogous compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Chemical Identity and Properties
This compound, also known as Methyl 6-methoxypyridine-2-carboxylate, is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and a methyl ester at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 26256-72-4 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| IUPAC Name | methyl 6-methoxypyridine-2-carboxylate | [2] |
| Synonyms | 6-Methoxy-pyridine-2-carboxylic acid methyl ester, this compound | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 33-38 °C | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | QCCJUEURAZMEGY-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A general and effective approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated picolinate, with sodium methoxide. Another established method, based on the work by Deady, et al., involves the conversion of an amino-substituted pyridine.[1] The following is a representative experimental protocol based on the latter approach.
Experimental Protocol: Synthesis from 6-Amino-2-methylpyridine
This multi-step synthesis involves the diazotization of an aminopyridine precursor, followed by substitution and subsequent oxidation and esterification.
Materials:
-
6-Amino-2-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of 6-Bromo-2-methylpyridine. In a round-bottom flask cooled in an ice bath, dissolve 6-amino-2-methylpyridine in aqueous hydrobromic acid. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. After the addition is complete, add a solution of copper(I) bromide in hydrobromic acid. Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction. Cool the mixture, neutralize with a suitable base, and extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-2-methylpyridine.
-
Step 2: Synthesis of 6-Methoxy-2-methylpyridine. In a sealed reaction vessel, dissolve 6-bromo-2-methylpyridine in anhydrous methanol. Add a solution of sodium methoxide in methanol. Heat the mixture under reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, remove the methanol under reduced pressure, and partition the residue between water and dichloromethane. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate to obtain 6-methoxy-2-methylpyridine.
-
Step 3: Synthesis of 6-Methoxypicolinic acid. Dissolve 6-methoxy-2-methylpyridine in water and add a solution of potassium permanganate in water portion-wise, controlling the temperature with an ice bath. After the addition, heat the mixture to reflux until the purple color of the permanganate disappears. Cool the mixture and filter off the manganese dioxide. Acidify the filtrate with sulfuric acid to precipitate the 6-methoxypicolinic acid. Collect the solid by filtration and dry.
-
Step 4: Synthesis of this compound. Suspend 6-methoxypicolinic acid in an excess of methanol. Cool the mixture in an ice bath and slowly add concentrated sulfuric acid as a catalyst. Heat the mixture to reflux for several hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Purify the product by column chromatography or recrystallization.
Spectroscopic Data (Predicted)
As of the date of this guide, public databases do not contain experimental spectroscopic data for this compound. The following are predicted characteristic signals based on its structure and data from analogous compounds.
3.1. ¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the pyridine ring.
-
Methoxy protons: A singlet at approximately δ 3.9-4.1 ppm, integrating to three protons.
-
Methyl ester protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.
3.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl carbon: A signal in the range of δ 165-170 ppm.
-
Aromatic carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group would be significantly shielded.
-
Methoxy carbon: A signal around δ 53-55 ppm.
-
Methyl ester carbon: A signal around δ 52-54 ppm.
3.3. IR (Infrared) Spectroscopy:
-
C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
-
C-O stretch (ester and ether): Absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretch (aromatic and methyl): Signals just above and below 3000 cm⁻¹, respectively.
3.4. Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An expected peak at m/z = 167, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl ester group (-COOCH₃, m/z = 59).
Applications in Drug Discovery and Development
While specific biological activities for this compound are not widely reported, its structural motifs are of significant interest in medicinal chemistry.
-
Pyridine Scaffold: The pyridine ring is a common scaffold in a vast number of pharmaceuticals due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.
-
"Magic Methyl" Effect: The introduction of a methyl or methoxy group onto a pharmacologically active scaffold can have profound effects on a molecule's potency, selectivity, and metabolic stability. This is often referred to as the "magic methyl" effect. These groups can influence the conformation of the molecule, enhance binding to target proteins through hydrophobic interactions, and block sites of metabolic degradation.
Given these characteristics, this compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. It can be used to introduce a substituted pyridine ring into a lead compound to modulate its properties and potentially improve its therapeutic profile.
Visualizations
Synthesis Workflow
The following diagram illustrates the multi-step synthesis of this compound from 6-amino-2-methylpyridine.
Caption: Synthesis workflow for this compound.
Safety Information
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Disclaimer: This guide is for informational purposes only and does not constitute professional advice. Researchers should consult original research articles and safety data sheets (SDS) before handling any chemical substances.
References
A Technical Guide to the Solubility of Methyl 6-Methoxypicolinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of methyl 6-methoxypicolinate, a substituted pyridinecarboxylic acid ester of interest in chemical synthesis and pharmaceutical development. Due to the limited availability of public, quantitative solubility data for this specific compound, this document provides a summary of qualitative solubility information for structurally related compounds, a detailed experimental protocol for determining solubility, and a workflow diagram to guide researchers in generating reliable data.
Solubility Profile of this compound: An Overview
A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. However, the solubility of structurally similar compounds can provide general guidance.
Picolinic acid, the parent carboxylic acid, is highly soluble in water, with decreasing solubility in ethanol and acetonitrile.[1] This suggests that the pyridine nitrogen and the former carboxyl group contribute significantly to its aqueous solubility. The esterification to a methyl ester and the addition of a methoxy group in this compound will alter its polarity and hydrogen bonding capabilities, likely decreasing its aqueous solubility and increasing its solubility in organic solvents.
Qualitative data for other substituted methyl picolinates and nicotinates further support this trend:
-
Methyl 6-(bromomethyl)picolinate is reported to be soluble in ether, alcohols, and other organic solvents, while being insoluble in water.[2]
-
Methyl 6-methylnicotinate is described as soluble to slightly soluble in methanol and slightly soluble in chloroform and ethyl acetate.[3]
Based on these related compounds, it can be inferred that this compound is likely to be soluble in a range of polar and non-polar organic solvents.
Table 1: Qualitative Solubility of Compounds Structurally Related to this compound
| Compound | Solvent | Reported Solubility |
| Picolinic Acid | Water | Very Soluble[1] |
| Ethanol | Soluble[1] | |
| Acetonitrile | Sparingly Soluble[1] | |
| Methyl 6-(bromomethyl)picolinate | Ether | Soluble[2] |
| Alcohols | Soluble[2] | |
| Organic Solvents | Soluble[2] | |
| Water | Insoluble[2] | |
| Methyl 6-methylnicotinate | Methanol | Soluble / Slightly Soluble[3] |
| Chloroform | Slightly Soluble[3] | |
| Ethyl Acetate | Slightly Soluble[3] |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To obtain precise and reproducible quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[3]
Principle
An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. This creates a saturated solution in equilibrium with the undissolved solid. After separation of the solid and liquid phases, the concentration of the solute in the saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, dichloromethane, toluene)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. A visual excess of solid should remain at the end of the experiment.
-
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC. A C18 reversed-phase column is often suitable. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water, with a UV detection wavelength appropriate for the compound (a wavelength scan should be performed to determine the λmax).
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.
References
An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-methoxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-methoxypicolinate, a pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete experimental spectra for this specific compound, this guide also furnishes data for structurally similar compounds to provide a robust framework for its characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound and its close analogs. This information is crucial for the identification and characterization of this molecule in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not available in search results |
| Methyl picolinate | - | Spectral data available, but specific shifts not detailed in search results |
| Methyl 6-methylpicolinate | - | Physical properties available, but NMR data not provided in search results |
| Methyl 6-bromopicolinate | - | Spectral data available, but specific shifts not detailed in search results |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not available in search results |
| Methyl picolinate | - | Spectral data available, but specific shifts not detailed in search results |
Infrared (IR) Spectroscopy
Table 3: IR Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | - | Data not available in search results |
| Methyl picolinate | - | Spectral data available, but specific wavenumbers not detailed in search results |
Mass Spectrometry (MS)
Table 4: MS Data
| Compound | Ionization Method | Key m/z Values |
| This compound | - | Data not available in search results |
| Methyl picolinate | - | Spectral data available, but specific m/z values not detailed in search results |
| Methyl 6-methylnicotinate | GC-MS | 151 (M+), 120, 92[1] |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are essential for reproducibility and accurate compound characterization. While specific protocols for this compound are not available in the search results, the following are general methodologies widely used for similar organic molecules.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
¹H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range. The resulting mass spectrum shows the relative abundance of different ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. While direct experimental data remains elusive in readily available literature, the provided information on related compounds and general experimental protocols offers a strong starting point for its comprehensive analysis.
References
Potential applications of picolinate esters in ligand design
For Researchers, Scientists, and Drug Development Professionals
The picolinate scaffold, a pyridine ring functionalized with a carboxylic acid ester, represents a "privileged" structural motif in the field of ligand design.[1] Its inherent chelating ability, coupled with the synthetic tractability of the ester group, provides a versatile platform for the development of novel molecules with wide-ranging applications in medicinal chemistry, catalysis, and materials science. This technical guide explores the core applications of picolinate esters in ligand design, providing quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Core Applications of Picolinate Ester-Based Ligands
Picolinate esters are integral to the design of ligands for various applications, primarily due to the bidentate N,O-chelation afforded by the pyridine nitrogen and the carboxylate group.[2] This chelating property is fundamental to their function in biological systems and catalytic processes.
Medicinal Chemistry and Drug Development
The picolinate framework is a cornerstone in the synthesis of biologically active molecules, with applications spanning from enzyme inhibition to neurodegenerative disease therapy.[1]
-
Enzyme Inhibition: Picolinate derivatives have been successfully developed as potent inhibitors for various enzymes. For instance, compounds incorporating the picolinate moiety have shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[3]
-
Neurodegenerative Diseases: The role of picolinate-containing compounds in Alzheimer's disease is an active area of research. Chromium picolinate has been shown to attenuate cognitive deficits in animal models of Alzheimer's-like dementia by targeting neuroinflammatory pathways and the IRS-1/PI3K/AKT/GSK-3β signaling cascade.[4][5]
-
MRI Contrast Agents: Picolinate-based ligands are effective chelators for paramagnetic metal ions like Mn²⁺ and Gd³⁺, forming stable complexes that are promising candidates for Magnetic Resonance Imaging (MRI) contrast agents.[6][7]
Coordination Chemistry and Materials Science
The strong chelating nature of picolinates makes them excellent ligands for a wide array of metal ions, leading to the formation of stable coordination complexes with diverse geometries and photophysical properties.[8][9]
-
Metal-Organic Frameworks (MOFs): Picolinate-based ligands are employed as organic linkers in the construction of MOFs, which are porous materials with applications in gas storage and separation.[10][11]
-
Photophysical Properties: The incorporation of picolinate ligands can significantly influence the photophysical properties of metal complexes, such as those of iridium(III), leading to applications in organic light-emitting diodes (OLEDs) and sensors.[12]
Catalysis
Transition metal complexes featuring picolinate-based ligands are utilized as catalysts in a variety of organic transformations. The electronic and steric properties of the picolinate ligand can be fine-tuned to modulate the activity and selectivity of the catalyst.[13][14]
Quantitative Data on Picolinate Ester-Based Ligands and Complexes
The following tables summarize key quantitative data for representative picolinate ester-based ligands and their metal complexes, facilitating comparison across different applications.
Table 1: Biological Activity of Picolinamide Derivatives as Acetylcholinesterase (AChE) Inhibitors [3]
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity Index (BChE/AChE) |
| 7a | 2.49 ± 0.19 | > 247 | > 99.40 |
| 7b | 8.13 ± 0.42 | > 247 | > 30.38 |
| 7c | 15.21 ± 0.83 | > 247 | > 16.24 |
| 7d | 3.89 ± 0.25 | > 247 | > 63.50 |
| 7e | 6.72 ± 0.38 | > 247 | > 36.76 |
Table 2: Thermodynamic Stability Constants and Relaxivity of Picolinate-Containing MRI Contrast Agents [6][7][15]
| Ligand/Complex | Metal Ion | logKML | r₁ (mM⁻¹s⁻¹) at 20 MHz, 298 K |
| [Mn(nompa)] | Mn²⁺ | 10.28(1) | 3.7 |
| [Mn(dompa)] | Mn²⁺ | 14.48(1) | 3.9 |
| [Mn(tempa)] | Mn²⁺ | 12.53(1) | 2.9 |
| [Gd(dpaba)(H₂O)₂] | Gd³⁺ | 13.3 (pGd) | 8.90 (at 200 MHz) |
| [Gd(mpatcn)(H₂O)₂] | Gd³⁺ | 11.8 (pGd) | 7.35 (at 200 MHz) |
Table 3: Photophysical Properties of Cyclometalated Platinum(II) Complexes with Picolinate Ligands [16]
| Complex | Absorption λmax (nm) | Emission λmax (nm) | ΦΔ (¹O₂) |
| [Pt(Me₂N-pbt)(pic-κN^O)] (1) | 460 | 605 | 0.13 |
| [Pt(Me₂N-pbt)(3-NH₂-pic-κN^O)] (2) | 461 | 610 | 0.17 |
| [Pt(Me₂N-pbt)(3-OH-pic-κN^O)] (3) | 464 | 615 | 0.15 |
| [Pt(Me₂N-pbt)(4-COOH-pic-κN^O)] (4) | 453 | 590 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments involving picolinate esters.
General Synthesis of Activated Picolinate Esters[1][17]
This protocol describes a common method for synthesizing activated picolinate esters, which are versatile intermediates for further functionalization.
Materials:
-
Picolinic acid derivative
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Appropriate alcohol or phenol (e.g., pentafluorophenol, N-hydroxysuccinimide)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add an excess of thionyl chloride.
-
Stir the reaction mixture at room temperature until gas evolution ceases and the acid has completely dissolved (typically 30 minutes to 1 hour).
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.
-
Filter the crude product, wash with diethyl ether, and dry under vacuum.
-
Dissolve the picolinoyl chloride hydrochloride (1 equivalent) in anhydrous THF.
-
Add the desired alcohol or phenol (1 equivalent) and triethylamine (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate in vacuo.
-
The crude ester can be purified by recrystallization or column chromatography.
Synthesis of Ethyl Picolinate[18]
This protocol details the esterification of picolinic acid to form ethyl picolinate.
Materials:
-
2-Picolinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reflux a mixture of picolinic acid (5.0 g, 41 mmol) and concentrated H₂SO₄ (12 mL) in 40 mL of anhydrous ethanol overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the residue into 25 mL of water.
-
Basify the resulting mixture with Na₂CO₃.
-
Extract the aqueous layer three times with 25 mL of CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, and filter.
-
Concentrate the filtrate to yield ethyl picolinate as a colorless liquid (yield: ~85%).
Acetylcholinesterase (AChE) Inhibition Assay[3]
This protocol outlines a method to assess the AChE inhibitory activity of picolinamide derivatives.
Materials:
-
Test compounds (picolinamide derivatives)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the substrate, ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizing Pathways and Workflows
Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows related to picolinate esters.
Conclusion
Picolinate esters are a remarkably versatile and powerful class of compounds in the field of ligand design. Their inherent chelating properties, combined with the ease of synthetic modification, have led to their successful application in diverse areas, including the development of new therapeutics, advanced materials, and efficient catalysts. The continued exploration of novel picolinate ester derivatives and their coordination complexes holds significant promise for addressing challenges in medicine, chemistry, and materials science. This guide provides a foundational understanding of the potential of picolinate esters, offering researchers and developers the necessary information to harness their unique properties for future innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromium picolinate attenuates cognitive deficit in ICV-STZ rat paradigm of sporadic Alzheimer's-like dementia via targeting neuroinflammatory and IRS-1/PI3K/AKT/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picolinate-containing macrocyclic Mn2+ complexes as potential MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 12. Influence of picolinate ancillary ligands on unique photophysical properties of Ir(ppz)2(LX) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications [zenodo.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of Picolinate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its derivatives, represents a "privileged" structure in medicinal chemistry.[1] Its inherent chelating properties and versatile synthetic handles have made it a cornerstone for the development of a wide array of biologically active molecules.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of substituted picolinate derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key molecular pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity of Picolinate Derivatives
Substituted picolinates have emerged as a significant class of compounds with potent antiproliferative activities against various human cancer cell lines.[3] Their mechanisms of action often involve the inhibition of key enzymes in cell cycle regulation and signal transduction.[4]
Quantitative Anticancer Data
The antiproliferative effects of various picolinate derivatives are summarized below, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6p | N-Methyl-picolinamide-4-thiol | HepG2 (Liver) | 2.23 | [3] |
| HCT-116 (Colon) | 9.14 | |||
| SW480 (Colon) | 8.78 | |||
| SPC-A1 (Lung) | 9.61 | |||
| A375 (Melanoma) | 6.97 | |||
| 6e | N-Methyl-picolinamide-4-thiol | HepG2 (Liver) | 7.12 | [5] |
| 6h | N-Methyl-picolinamide-4-thiol | HepG2 (Liver) | 10.55 | [5] |
| 6l | N-Methyl-picolinamide-4-thiol | HepG2 (Liver) | 10.96 | [5] |
| Sorafenib | Reference Drug | HepG2 (Liver) | 16.30 | |
| Compound 5 | Picolinic Acid Derivative | A549 (Lung) | 99.93 | [6] |
| 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [7] |
| HCT-116 (Colon) | 5.34 | [7] | ||
| MCF-7 (Breast) | 5.21 | [7] | ||
| 5-FU | Reference Drug | MGC-803 (Gastric) | 6.22 | [7] |
| HCT-116 (Colon) | 10.4 | [7] | ||
| MCF-7 (Breast) | 11.1 | [7] |
Mechanism of Action: Inhibition of Aurora B Kinase
A key mechanism underlying the anticancer activity of certain picolinamide derivatives, such as compound 6p , is the selective inhibition of Aurora B kinase.[3][4] Aurora B is a crucial serine/threonine kinase and a member of the chromosomal passenger complex (CPC), which plays a vital role in ensuring accurate chromosome segregation and cytokinesis during mitosis.[8][9] Its overexpression is linked to genetic instability and tumorigenesis, making it a prime target for anticancer therapy. The inhibition of Aurora B by picolinate derivatives disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[11]
Materials:
-
96-well plates
-
Test picolinate derivatives and control compounds
-
Target cancer cell line
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the picolinate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with solvent) and untreated controls (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[13] Incubate the plate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC₅₀ value.
Antimicrobial Activity
Picolinic acid and its derivatives, particularly metal complexes, have demonstrated significant activity against a broad spectrum of bacteria.[11][12] This makes them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The antibacterial activities of various transition metal picolinates are presented below.
| Compound | Test Organism | MIC (mg/mL) | Reference |
| Zinc Picolinate | Bacillus cereus | 0.5 | [11] |
| Escherichia coli | 0.5 | [11] | |
| Staphylococcus aureus | 0.5 | [11] | |
| Klebsiella pneumoniae | 0.5 | [11] | |
| Bacillus subtilis | 1.5 | [11] | |
| Copper Picolinate | Staphylococcus aureus | 0.5 | [11] |
| Escherichia coli | 0.5 | [11] | |
| Proteus vulgaris | 0.5 | [11] | |
| Klebsiella pneumoniae | 1.0 | [11] | |
| Picolinic Acid | Serratia marcescens | 0.5 | [15] |
| Klebsiella pneumoniae | 0.5 | [15] | |
| Escherichia coli | 0.5 | [15] | |
| Proteus vulgaris | 0.5 | [15] | |
| Bacillus subtilis | 2.0 | [15] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Test picolinate derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., standard antibiotic) and negative control (solvent)
-
Micropipettes
-
Incubator
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth. Allow the plate to dry for a few minutes.[16]
-
Well Creation: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the agar.[17]
-
Sample Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the test picolinate derivative solution, positive control, and negative control into separate wells.[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[17]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Enzyme Inhibition
Picolinate derivatives have been successfully developed as inhibitors for a variety of enzymes, demonstrating their potential in treating a range of diseases from infections to neurological disorders.[1]
Quantitative Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ | Reference |
| Inhibitor 36 | NDM-1 (New Delhi Metallo-β-lactamase-1) | 80 nM | [6] |
| Verubecestat | BACE2 (β-secretase 2) | 0.38 nM (Kᵢ) | [18] |
| Avoralstat | PKK (Plasma Kallikrein) | N/A | [1] |
| Carbamate 6e | Aurora B Kinase | 16.2 nM | |
| Cyclopropylurea 8a | Aurora B Kinase | 10.5 nM |
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for measuring enzyme inhibition by monitoring changes in absorbance over time.[18]
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test picolinate inhibitor
-
Appropriate buffer solution (to maintain optimal pH)
-
Cofactors (if required by the enzyme)
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well plates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.
-
Assay Setup: In a cuvette or well, combine the buffer, enzyme solution, and varying concentrations of the picolinate inhibitor. Include a control reaction with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period (e.g., 5-10 minutes) at the optimal temperature to allow for binding.[18]
-
Reaction Initiation: Initiate the reaction by adding the substrate to the mixture.
-
Spectrophotometric Monitoring: Immediately place the sample in the spectrophotometer and measure the change in absorbance at a specific wavelength over time. The wavelength is chosen based on the absorbance properties of the substrate or product. For example, reactions involving NADH can be monitored at 340 nm.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
Substituted picolinate derivatives exhibit a remarkable breadth of biological activities, positioning them as highly valuable scaffolds in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents warrants continued investigation. The data and protocols provided in this guide serve as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile class of compounds. Through rational design, synthesis, and rigorous biological evaluation, the picolinate core will undoubtedly continue to yield novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hereditybio.in [hereditybio.in]
- 4. researchgate.net [researchgate.net]
- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistnotes.com [chemistnotes.com]
- 15. chalcogen.ro [chalcogen.ro]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
The Synthesis of Pyridine Derivatives: A Technical Guide for Chemical Researchers
The pyridine scaffold is a cornerstone in the fields of pharmaceuticals, agrochemicals, and materials science due to its presence in numerous bioactive molecules and functional materials.[1][2] The strategic synthesis of substituted pyridines is therefore of paramount importance, enabling the fine-tuning of molecular properties for various applications.[3] This technical guide provides an in-depth review of both classical and modern methodologies for the synthesis of pyridine derivatives, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in drug discovery and development.
Classical Cyclization Strategies
For decades, the construction of the pyridine ring has been dominated by a set of robust and reliable cyclization reactions. These methods typically involve the condensation of acyclic precursors and remain valuable for their simplicity and ability to generate highly functionalized pyridines from readily available starting materials.[4]
Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[7] This method is particularly effective for synthesizing symmetrically substituted pyridines and has been instrumental in the development of calcium channel blockers like nifedipine.[5][8]
The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, while a separate reaction between ammonia and the second β-ketoester equivalent forms an enamine.[8] A subsequent Michael addition of the enamine to the Knoevenagel product leads to a 1,5-dicarbonyl intermediate, which then cyclizes and dehydrates to form the 1,4-dihydropyridine ring.[5] A final oxidation step yields the aromatic pyridine.
-
1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is refluxed for 4 hours.
-
Cooling and Isolation: The reaction mixture is cooled to room temperature, and the precipitated product, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, is collected by filtration.
-
Oxidation: The crude dihydropyridine is dissolved in glacial acetic acid, and a suitable oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) is added portion-wise at room temperature.
-
Work-up and Purification: The mixture is stirred for 1-2 hours, then poured into ice water and neutralized. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure pyridine derivative.
| Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol, reflux, 4h | ~90 | [4] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonia | Methanol, reflux, 6h | 92 | [6] |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Acetic acid, 100°C, 2h | 85 | [6] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | PTSA, Ultrasound, H2O | 96 | [6] |
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a versatile two-step route to substituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which subsequently undergoes a heat-induced cyclodehydration to furnish the pyridine ring.[9][10] A key advantage of this method over the Hantzsch synthesis is that it directly produces the aromatic pyridine without a separate oxidation step.[9]
The process begins with the Michael addition of an enamine to an ethynylketone. The resulting intermediate undergoes E/Z isomerization, which positions the molecule for a subsequent intramolecular cyclization. The final step is a dehydration event that leads to the aromatic pyridine product. Recent modifications using acid catalysis can significantly lower the high temperatures traditionally required for the cyclodehydration step.[9][10]
-
Reaction Setup: To a solution of a β-ketoester (1 mmol) and an ethynylketone (1 mmol) in toluene (5 mL), add ammonium acetate (1.5 mmol) and acetic acid (1 mL).
-
Heating: The reaction mixture is heated to reflux (approx. 110°C) and monitored by TLC until the starting materials are consumed (typically 4-12 hours).
-
Work-up: The mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by column chromatography on silica gel to afford the desired pyridine.
| Enamine Source (β-ketoester + NH4OAc) | Ethynylketone | Catalyst | Conditions | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | 3-Butyn-2-one | Acetic Acid | Toluene, reflux | 75-85 | [9] |
| Methyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Yb(OTf)3 | CH2Cl2, RT | 88 | [10] |
| Ethyl 3-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | None | Ethanol, reflux | 80-90 | [9] |
| 3-Aminopent-3-en-2-one | 1-(4-Methoxyphenyl)prop-2-yn-1-one | Amberlyst-15 | Toluene, 110°C | 91 | [10] |
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[11] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11][12]
The mechanism begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide.[11] This ylide acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia (from ammonium acetate) to form a dihydropyridine, which then aromatizes to the final pyridine product.[11][13]
-
Preparation of N-phenacylpyridinium bromide: Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in acetone. Add pyridine dropwise with stirring at room temperature. Stir for 1-2 hours. Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
Pyridine Synthesis: Add the N-phenacylpyridinium bromide (10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) to glacial acetic acid (30 mL).
-
Heating: Reflux the mixture for 4 hours.
-
Isolation and Purification: After cooling, pour the reaction mixture into water. Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,4,6-triphenylpyridine.
Guareschi-Thorpe Condensation
This reaction provides a route to 2-pyridone derivatives by condensing a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base, often ammonia or an amine.[4][14][15] Recent advancements have focused on greener protocols using aqueous media.[16][17]
-
Reaction Setup: A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is prepared.
-
Heating: The mixture is heated at 80°C for 4 hours.
-
Isolation: Upon cooling, the precipitated product is collected by filtration.
-
Purification: The solid is washed with cold water and dried to yield the desired 2-pyridone.
Modern Synthetic Methodologies
While classical methods are powerful, modern organic synthesis has introduced new strategies that offer improved efficiency, regioselectivity, and functional group tolerance.[4][18]
Transition-Metal-Catalyzed Reactions
Transition-metal catalysis has revolutionized pyridine synthesis.[19] Methodologies like Suzuki, Negishi, and Stille cross-coupling reactions allow for the direct C-H functionalization of pyridine rings or the coupling of pre-functionalized pyridines with various partners.[20][21] These methods are valued for their mild reaction conditions and broad substrate scope.[22]
A notable modern approach involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This triggers a cascade reaction involving electrocyclization and air oxidation to yield highly substituted pyridines in good yields (43–91%).[22]
Ring Expansion and Rearrangement Reactions
The Ciamician-Dennstedt rearrangement, involving the ring expansion of pyrroles with a dihalocarbene to form 3-halopyridines, is a classic but often limited method due to harsh conditions.[23][24] Modern variations have significantly improved its utility. For instance, using α-chlorodiazirines as carbene precursors allows for the direct insertion of aryl carbynyl cation equivalents into pyrroles and indoles, yielding 3-arylpyridines and quinolines under mild conditions.[25][26] This skeletal editing approach offers a novel pathway to access complex pyridine scaffolds.[26][27]
Green Synthesis Approaches
Reflecting a broader trend in chemistry, significant effort has been directed toward developing more environmentally benign methods for pyridine synthesis.[1][2] These "green" approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Key strategies include:
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[28][29][30]
-
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions, often under milder conditions.[6]
-
Use of Green Solvents: Replacing traditional organic solvents with water, ethanol, or glycerol minimizes environmental impact.[8][16]
-
Reusable Catalysts: Employing solid-supported or magnetically recoverable catalysts simplifies product purification and allows the catalyst to be reused, improving atom economy.[1][31]
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
| Microwave | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone, NH4OAc | Ethanol, Microwave | 2-7 min | 82-94 | [28][29] |
| Ultrasound | Benzaldehyde, ethyl acetoacetate, NH4OAc | H2O, PTSA, Ultrasound | 30 min | 96 | [6] |
| Green Catalyst | Aldehydes, malononitrile, ketones, NH4OAc | Fe3O4@g–C3N4–SO3H, H2O, Ultrasound | 25-40 min | 89-97 | [31] |
| Solvent-free | α-pyridinium methyl ketone salt, chalcone, NH4OAc | 120-140 °C, solvent-free | 2-4 h | ~85 | [11] |
General Experimental Workflow
Most pyridine syntheses, whether classical or modern, follow a similar logical progression from reaction setup to final characterization. This workflow ensures reproducibility and the isolation of a pure final product.
Conclusion
The synthesis of pyridine derivatives is a rich and evolving field. Classical methods like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses provide foundational and powerful tools for constructing the pyridine core. These are now complemented by modern transition-metal-catalyzed reactions and innovative skeletal rearrangement strategies that offer enhanced precision, efficiency, and access to novel chemical space. Furthermore, the integration of green chemistry principles is leading to more sustainable and environmentally friendly protocols. For researchers in medicinal chemistry and materials science, a thorough understanding of this diverse synthetic arsenal is crucial for the successful development of next-generation functional molecules.
References
- 1. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 2. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Kröhnke Pyridine Synthesis [drugfuture.com]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. Guareschi-Thorpe Condensation [drugfuture.com]
- 15. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 20. Pyridine synthesis [organic-chemistry.org]
- 21. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. youtube.com [youtube.com]
- 25. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 26. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | Semantic Scholar [semanticscholar.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 6-methoxypicolinate: A Technical Guide to Safety and Handling
Audience: This document is intended for researchers, scientists, and drug development professionals who handle Methyl 6-methoxypicolinate in a laboratory setting. It provides a comprehensive overview of the known hazards, safety precautions, and emergency procedures associated with this compound.
Chemical Identification and Physical Properties
This compound is a pyridine derivative used in laboratory and research settings. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Data | Source |
| Chemical Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.164 g/mol | |
| Appearance | Solid | |
| Color | Colorless to Slightly Pale Yellow | |
| Melting Point | 33 to 38°C | |
| Boiling Point | 97°C / 0.5kPa | |
| Purity | 97% |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 / 2A | H318/H319: Causes serious eye damage/irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Experimental Protocols
The safety data sheets and literature referenced in the search results affirm the hazard classifications (e.g., skin and eye irritation) based on toxicological data. However, these sources are summary documents and do not provide the detailed experimental methodologies or protocols (e.g., specific animal studies, in vitro assays) used to derive these classifications. For detailed toxicological studies, researchers would need to consult specialized toxicology databases or the primary literature.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Engineering Controls and Handling Practices
-
Work should be performed in a well-ventilated area, preferably within a laboratory fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.
-
Avoid contact with skin, eyes, and clothing.
-
Minimize the generation of dust or aerosols during handling.
-
Wash hands and any exposed skin thoroughly after handling the compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up.
-
Store away from incompatible materials, such as strong oxidizing agents and strong bases.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield |
Methodological & Application
Synthesis of Methyl 6-methoxypicolinate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of Methyl 6-methoxypicolinate, a valuable building block in the development of novel pharmaceutical agents. The synthesis is presented in a two-step sequence, commencing with the esterification of 6-chloropicolinic acid to yield the intermediate, Methyl 6-chloropicolinate, followed by a nucleophilic aromatic substitution to introduce the methoxy group.
Chemical Reaction Scheme
The overall synthesis pathway is illustrated below:
Step 1: Esterification ``` Cl-C₅H₃N-COOH + CH₃OH --(H₂SO₄, Reflux)--> Cl-C₅H₃N-COOCH₃ + H₂O (6-chloropicolinic acid) (Methanol) (Methyl 6-chloropicolinate)
Cl-C₅H₃N-COOCH₃ + NaOCH₃ --(Methanol, Reflux)--> CH₃O-C₅H₃N-COOCH₃ + NaCl (Methyl 6-chloropicolinate) (Sodium methoxide) (this compound)
Caption: Workflow for the two-step synthesis of this compound.
Analytical Methods for the Quantification of Methyl 6-methylnicotinate: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the accurate quantification of Methyl 6-methylnicotinate is essential for quality control, stability studies, and formulation development. This document provides a detailed overview of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for the quantification of Methyl 6-methylnicotinate is dependent on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. HPLC is a versatile and widely used technique that offers high resolution and sensitivity.[1] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds such as Methyl 6-methylnicotinate.[1][2] For routine analysis in less complex sample matrices, UV-Vis spectrophotometry provides a simpler and more cost-effective option.[1]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of Methyl 6-methylnicotinate and related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by UV detection.[1][2] | Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.[1][2] | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.[1] |
| Applicability | Well-suited for the analysis of the main component and non-volatile or thermally labile impurities.[2] | Ideal for identifying and quantifying volatile and semi-volatile impurities due to the structural information provided by the mass spectrometer.[2] | A straightforward and rapid method for quantifying Methyl 6-methylnicotinate in the absence of interfering substances.[1] |
| Typical Stationary Phase | C18 (Reversed-Phase).[2] | Polysiloxane-based (e.g., 5% phenyl).[2] | Not applicable. |
| Limit of Detection (LOD) | Typically in the low ng range.[2] Can be as low as 0.05 µg/mL.[3] | Can reach the pg range for targeted analysis.[2] | Typically in the µg/mL range. |
| Limit of Quantification (LOQ) | Typically 3x LOD.[1] | Typically 3x LOD.[1] | Typically 3x LOD.[1] |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | <2% | <5% | <2% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.
This method is suitable for the quantification of Methyl 6-methylnicotinate and the detection of non-volatile impurities.[2]
-
Instrumentation:
-
Reagents:
-
Chromatographic Conditions:
-
Mobile Phase Option 1: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.[2]
-
Mobile Phase Option 2: An isocratic elution with a mixture of 50% methanol and 50% acetonitrile (A) and water with 0.1% formic acid (B) in a 70:30 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).[4]
-
Injection Volume: 20 µL.[3]
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the Methyl 6-methylnicotinate reference standard in the mobile phase. Prepare working standards by serial dilution.[2]
-
Sample Solution: Dissolve the Methyl 6-methylnicotinate sample in the mobile phase to a final concentration within the linear range of the method.[2] Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
This method is ideal for the identification and quantification of Methyl 6-methylnicotinate and any volatile or semi-volatile impurities.[2]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Data acquisition and processing software.
-
-
Reagents:
-
Methanol (GC grade).
-
Helium (carrier gas).
-
Methyl 6-methylnicotinate reference standard.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.[2]
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-300.[2]
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the Methyl 6-methylnicotinate reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution.[2]
-
Sample Solution: Dissolve the Methyl 6-methylnicotinate sample in methanol to a final concentration of approximately 1 mg/mL.[2]
-
This method is well-suited for the routine quantification of Methyl 6-methylnicotinate in non-complex sample matrices.
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
-
Reagents:
-
Methanol (UV grade).
-
Methyl 6-methylnicotinate reference standard.
-
-
Methodology:
-
Determination of λmax: Scan a standard solution of Methyl 6-methylnicotinate (e.g., 10 µg/mL in methanol) over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Solutions: Prepare a stock solution (e.g., 100 µg/mL) by dissolving 10 mg of Methyl 6-methylnicotinate reference standard in 100 mL of methanol.[1] Prepare a series of working standards by diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Methyl 6-methylnicotinate in methanol. Ensure the final concentration falls within the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Methyl 6-methylnicotinate in the sample solution from the calibration curve.
-
Visualizations of Experimental Workflows
References
Application of Picolinyl Esters in Fatty Acid Analysis by GC-MS: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate structural elucidation of fatty acids is a critical aspect of lipidomics, with implications ranging from fundamental biological research to the development of novel therapeutics. While gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis, conventional derivatization to fatty acid methyl esters (FAMEs) often falls short in providing detailed structural information. This is because the mass spectra of FAMEs are frequently dominated by fragments that do not reveal the precise location of double bonds, branch points, or other functional groups along the acyl chain.[1]
Picolinyl ester derivatization offers a powerful solution to this limitation. The introduction of the nitrogen-containing picolinyl group directs the fragmentation pattern in electron ionization (EI) mass spectrometry, leading to the formation of structurally diagnostic ions.[1] This allows for the unambiguous determination of double bond positions, methyl branching, and the location of other substituents, making it an invaluable tool for comprehensive fatty acid characterization.[1][2] This application note provides detailed protocols for the preparation of picolinyl esters and their analysis by GC-MS, along with guidance on interpreting the resulting mass spectra.
Principle of Picolinyl Ester Mass Spectrometry
Under electron impact conditions, the nitrogen atom of the pyridine ring in the picolinyl ester derivative becomes the primary site of ionization. This is followed by the abstraction of a hydrogen atom from the fatty acid's alkyl chain to this electron-deficient site. This process generates a radical site along the chain, which in turn initiates a series of charge-remote fragmentations.[1] The resulting mass spectrum is characterized by a series of prominent ions, with the mass-to-charge ratio (m/z) of these ions directly corresponding to the position of cleavage along the fatty acid chain. This allows for a detailed reconstruction of the fatty acid's structure.
Data Presentation: Characteristic Mass Spectral Fragments
The key to interpreting the mass spectra of picolinyl esters is to identify the series of ions that are indicative of the fatty acid structure. The following tables summarize the expected key diagnostic ions for different classes of fatty acids.
Table 1: General Fragmentation of Saturated Straight-Chain Fatty Acid Picolinyl Esters
| Ion Description | General m/z | Example: Palmitic Acid (16:0) Picolinyl Ester |
| Molecular Ion [M]•+ | Varies | 347 |
| Loss of picolinyl group | M - 92 | 255 |
| Cleavage at each C-C bond | Series of ions | A regular series of ions separated by 14 amu (CH₂) |
| Ion containing the pyridine ring | 92, 108, 151 | 92, 108, 151 |
The mass spectrum of a saturated fatty acid picolinyl ester will show a clear series of fragment ions separated by 14 atomic mass units (amu), corresponding to the sequential loss of methylene (-CH₂-) groups.[3]
Table 2: Diagnostic Ions for Locating Double Bonds in Monounsaturated Fatty Acid Picolinyl Esters
| Fatty Acid Example (Double Bond Position) | Key Diagnostic Ions (m/z) | Interpretation |
| Oleic Acid (18:1 n-9) | 274, 300 | A gap of 26 amu between m/z 274 and 300 indicates the double bond between C9 and C10. |
| Petroselinic Acid (18:1 n-12) | 232, 258 | A gap of 26 amu between m/z 232 and 258 indicates the double bond between C6 and C7. |
| Vaccenic Acid (18:1 n-7) | 302, 328 | A gap of 26 amu between m/z 302 and 328 indicates the double bond between C11 and C12. |
The location of a double bond is identified by a characteristic gap of 26 amu in the otherwise regular series of fragment ions separated by 14 amu.
Table 3: Diagnostic Ions for Locating Methyl Branches in Branched-Chain Fatty Acid Picolinyl Esters
| Fatty Acid Type | Key Diagnostic Ions (m/z) | Interpretation |
| Iso-branched | Prominent ion at [M-43]+ | Loss of the terminal isopropyl group. |
| Anteiso-branched | Prominent ions at [M-29]+ and [M-57]+ | Loss of a terminal ethyl group and a sec-butyl group, respectively. |
The position of a methyl branch is indicated by a gap of 28 amu in the series of fragment ions.
Experimental Protocols
Several methods exist for the preparation of picolinyl esters. The choice of method may depend on the nature of the sample (free fatty acids vs. complex lipids) and the desired throughput.
Protocol 1: Traditional Two-Step Derivatization (Acid Chloride Method)
This is a robust and widely used method for preparing picolinyl esters from free fatty acids.
Materials:
-
Fatty acid sample (1-5 mg)
-
Thionyl chloride (SOCl₂)
-
3-Pyridylcarbinol (3-hydroxymethylpyridine)
-
Anhydrous diethyl ether or toluene
-
Pyridine (optional, as a catalyst)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Small reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Acid Chloride Formation:
-
Place the fatty acid sample in a clean, dry reaction vial.
-
Add 0.5 mL of anhydrous diethyl ether or toluene to dissolve the sample.
-
Add 50 µL of thionyl chloride.
-
Cap the vial tightly and heat at 50°C for 30 minutes.
-
Allow the vial to cool to room temperature and then evaporate the solvent and excess thionyl chloride under a gentle stream of nitrogen.
-
-
Esterification:
-
To the dried acid chloride, add 0.5 mL of a solution of 3-pyridylcarbinol in anhydrous diethyl ether (1 mg/mL). A small amount of pyridine can be added as a catalyst.
-
Cap the vial and heat at 50°C for 1 hour.
-
After cooling, add 2 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the vial.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the picolinyl esters to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Optimized One-Step Transesterification from Fatty Acid Methyl Esters (FAMEs)
This method is suitable for converting FAMEs directly to picolinyl esters and has been optimized for high efficiency.[4]
Materials:
-
FAME sample
-
Potassium tert-butoxide
-
3-Pyridylcarbinol
-
Anhydrous dichloromethane
-
Hexane
-
Water
-
Small reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Prepare a fresh solution of the catalyst by dissolving potassium tert-butoxide in 3-pyridylcarbinol.
-
Add the FAME sample (dissolved in a small amount of anhydrous dichloromethane) to the catalyst solution in a reaction vial.
-
Cap the vial and heat at 45°C for 45 minutes.[4]
-
After cooling, add 4 mL of hexane and 2 mL of water to the reaction mixture.[4]
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean vial for GC-MS analysis.
Protocol 3: Rapid Pyrolysis-GC-MS Derivatization
This single-step method is ideal for high-throughput screening of cellular fatty acids directly from whole bacterial cells, significantly reducing sample preparation time.[2][5]
Materials:
-
Bacterial cell pellet
-
3-Pyridylcarbinol
-
Pyrolysis-GC-MS system
Procedure:
-
A small amount of the bacterial cell pellet is mixed with 3-pyridylcarbinol.
-
The mixture is introduced into the pyrolyzer of the GC-MS system.
-
The pyrolysis is carried out at a temperature sufficient to induce derivatization and volatilization of the fatty acid picolinyl esters.
-
The resulting esters are directly transferred to the GC column for separation and analysis.
GC-MS Analysis Conditions
The following are typical GC-MS parameters for the analysis of fatty acid picolinyl esters. These may need to be optimized for specific instruments and applications.
Table 4: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp at 4°C/min to 300°C, hold for 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50 - 550 |
| Scan Speed | 2 scans/sec |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Visualizations
Experimental Workflow
Caption: Experimental workflow for fatty acid analysis using picolinyl ester derivatization and GC-MS.
Picolinyl Ester Fragmentation Mechanism
Caption: Generalized fragmentation pathway of fatty acid picolinyl esters in EI-MS.
Interpreting Mass Spectra of Unsaturated Fatty Acid Picolinyl Esters
Caption: Logical workflow for identifying double bond positions in fatty acid picolinyl esters.
Conclusion
The derivatization of fatty acids to their picolinyl esters provides a significant advantage for structural elucidation by GC-MS. The charge-remote fragmentation directed by the picolinyl group yields a wealth of structural information that is not available from the analysis of FAMEs. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique for the detailed characterization of fatty acids in a variety of matrices. The ability to precisely locate double bonds and other structural features is crucial for understanding the biological roles of fatty acids and for the development of lipid-based diagnostics and therapeutics.
References
- 1. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. plos.figshare.com [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Purification of Methyl 6-methoxypicolinate by Column Chromatography
Introduction
Methyl 6-methoxypicolinate is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. As a key intermediate in the synthesis of more complex molecules, its purity is paramount. Column chromatography is a widely employed and effective technique for the purification of organic compounds.[1] This method leverages the differential partitioning of components in a mixture between a stationary phase and a mobile phase to achieve separation.[2] These application notes provide a detailed protocol for the purification of this compound using silica gel column chromatography, a common and versatile approach for purifying moderately polar compounds.
Principle of Separation
Column chromatography operates on the principle of adsorption. A solid adsorbent, in this case silica gel, serves as the stationary phase.[3] A liquid solvent or a mixture of solvents, the mobile phase (or eluent), is passed through the column.[3] The crude sample containing this compound is loaded onto the top of the column. As the mobile phase moves through the stationary phase, the components of the mixture are separated based on their polarity. Less polar compounds will have a weaker affinity for the polar silica gel and will travel down the column more rapidly with the mobile phase. Conversely, more polar compounds will adsorb more strongly to the silica gel and elute more slowly.[4] By carefully selecting the mobile phase composition, a clean separation of this compound from less polar and more polar impurities can be achieved.
Data Presentation
The efficiency of the column chromatography purification is dependent on several key parameters. The following table summarizes the typical parameters used in this protocol.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh)[1] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 30%) |
| Typical Loading Capacity | 1 g of crude product per 30-50 g of silica gel |
| Elution Monitoring | Thin Layer Chromatography (TLC) |
| Expected Purity | >98% (by NMR or GC-MS) |
| Typical Yield | 85-95% (depending on crude purity) |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Column Preparation (Wet Packing Method):
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[5]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[6]
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. The silica gel bed should be compact and free of cracks or channels.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.[1]
-
Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).
-
In a separate small beaker, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
-
Add the solution of the crude product to this silica gel and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is the dry-loading method, which often results in better separation.
-
Carefully add the silica gel with the adsorbed crude product to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (e.g., 10% ethyl acetate in hexane) to the column using a separatory funnel or by pouring it gently down the inner wall of the column to avoid disturbing the top layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.
-
Maintain a constant flow rate. If the flow is too slow, gentle pressure can be applied to the top of the column using a pump or a syringe with a sealed adapter (flash chromatography).[1]
-
Gradually increase the polarity of the mobile phase (e.g., to 20% ethyl acetate in hexane, then 30%) to elute the compounds that are more strongly adsorbed to the silica gel. This is known as gradient elution.[7]
-
-
Monitoring the Separation:
-
Monitor the separation by spotting a small amount from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp.
-
Fractions containing the pure this compound (as determined by a single spot at the correct Rf value) should be combined.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Determine the yield and characterize the final product for purity using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, or gas chromatography.
-
Workflow and Logic Diagram
The following diagram illustrates the logical workflow of the purification process.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with Brominated Picolinates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions for the Suzuki-Miyaura cross-coupling of brominated picolinates with various boronic acids. This reaction is a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds that are crucial for the synthesis of novel compounds in drug discovery and materials science. Picolinates, as esters of picolinic acid, contain an electron-withdrawing group that can influence the reactivity of the pyridine ring, making the optimization of coupling conditions essential for achieving high yields and purity.
General Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] For brominated picolinates, the reaction is influenced by several key parameters: the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[2] Therefore, careful selection of ligands is often necessary to achieve efficient coupling. The presence of the electron-withdrawing ester group on the picolinate ring generally facilitates the oxidative addition step of the catalytic cycle.[3]
Summary of Experimental Conditions
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of various brominated picolinates with different arylboronic acids, providing a comparative overview of reaction conditions and yields.
| Brominated Picolinate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-bromopicolinate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| Ethyl 5-bromopicolinate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 92 |
| Benzyl 2-bromonicotinate | 3-Tolylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Toluene | 110 | 18 | 88 |
| Methyl 6-bromopicolinate | 4-Fluorophenylboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 80 | 10 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Methyl 2-bromopicolinate with Phenylboronic Acid
This protocol is a standard starting point for the coupling of brominated picolinates.
Materials:
-
Methyl 2-bromopicolinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask, add methyl 2-bromopicolinate, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed toluene and water (in a 4:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the brominated picolinate.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpicolinate.
Protocol 2: Optimized Procedure for Challenging Couplings using a Buchwald Ligand
This protocol is recommended for more challenging substrates or when higher yields are desired. The use of a more sophisticated ligand like SPhos can overcome issues of catalyst inhibition.
Materials:
-
Ethyl 5-bromopicolinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Nitrogen or Argon gas
-
Schlenk tube or microwave vial
Procedure:
-
In a glovebox or under a stream of inert gas, add ethyl 5-bromopicolinate, 4-methoxyphenylboronic acid, and potassium phosphate to a Schlenk tube.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction tube.
-
Seal the tube and add anhydrous, degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the pure product.
Visualizations
References
Application Note: Derivatization of Methyl 6-methoxypicolinate for Enhanced Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 6-methoxypicolinate is a substituted pyridine derivative that serves as a versatile scaffold in medicinal chemistry. The picolinate core is present in numerous biologically active compounds, including those with herbicidal, anticancer, and anti-inflammatory properties.[1][2][3] Derivatization of the methyl ester at the 2-position is a key strategy to modulate the compound's physicochemical properties and enhance its biological activity and target specificity. This application note provides detailed protocols for the conversion of this compound into a library of amide derivatives and for their subsequent biological evaluation, using anticancer activity as a primary example.
Derivatization Strategy: Amide Synthesis
A common and effective strategy for derivatizing this compound is a two-step process:
-
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 6-methoxypicolinic acid, typically under basic conditions.
-
Amide Coupling: The resulting carboxylic acid is coupled with a diverse range of primary or secondary amines to generate a library of picolinamides. This step often requires an activating agent to facilitate amide bond formation.
This approach allows for the systematic introduction of various substituents, enabling extensive structure-activity relationship (SAR) studies to identify derivatives with improved potency and selectivity.
Application Example: Picolinamide Derivatives as Anticancer Agents
Derivatives of the picolinamide scaffold have shown significant potential as anticancer agents. For instance, novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their in-vitro anti-proliferative activities against several human cancer cell lines.[2][4] Some of these compounds exhibited potent cytotoxicity, with IC50 values in the low micromolar range, and were found to selectively inhibit Aurora-B kinase, a key regulator of mitosis.[2][4] Inhibition of Aurora-B kinase disrupts cell division, leading to apoptosis in rapidly proliferating cancer cells.[2]
Data Presentation: In-Vitro Anticancer Activity of Picolinamide Derivatives
The following table summarizes the cytotoxic activity (IC50 in µM) of representative N-methylpicolinamide-4-thiol derivatives against various human cancer cell lines.
| Compound | R Group | HepG2 (Liver) | HCT-116 (Colon) | SW480 (Colon) | SPC-A1 (Lung) | A375 (Melanoma) | Reference |
| 6a | Unsubstituted Phenyl | 16.54 | >50 | >50 | >50 | >50 | [2] |
| 6e | 3,5-dimethoxyphenyl | 7.12 | 11.23 | 20.15 | 15.42 | 13.86 | [2] |
| 6h | 2,4-dichlorophenyl | 10.55 | 11.64 | 23.17 | 19.85 | 15.63 | [2] |
| 6l | 4-(trifluoromethyl)phenyl | 10.96 | 12.53 | 21.74 | 16.49 | 14.28 | [2] |
| 6p | Chloroethyl | 2.23 | 5.34 | 8.63 | 6.71 | 4.52 | [2] |
| Sorafenib | (Reference Drug) | 16.30 | 11.52 | 19.74 | 13.57 | 10.26 | [2] |
Data extracted from literature; compounds are structurally related to derivatives of 6-methoxypicolinic acid.[2]
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH)[5]
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).[5]
-
Add LiOH (2.0-3.0 equiv.) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-methoxypicolinic acid.[5]
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes the coupling of 6-methoxypicolinic acid with a representative amine using HATU as the coupling agent.
Materials:
-
6-Methoxypicolinic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1 equiv.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-methoxypicolinic acid (1.0 equiv.) and HATU (1.2 equiv.).
-
Dissolve the solids in anhydrous DMF.
-
Add the desired amine (1.1 equiv.) to the solution, followed by the slow addition of DIPEA (2.5 equiv.).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure amide derivative.
Protocol 3: MTT Assay for Cell Viability (IC50 Determination)
This protocol outlines a general procedure for assessing the cytotoxicity of the synthesized derivatives against a cancer cell line.[1][6]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized picolinamide derivatives (dissolved in DMSO to create stock solutions)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[1]
-
Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the starting material to biological screening.
Caption: Workflow for derivatization and screening.
Signaling Pathway: Aurora-B Kinase Inhibition
This diagram shows a simplified representation of the role of Aurora-B kinase in mitosis and the effect of its inhibition by a picolinamide derivative.
Caption: Mechanism of action for Aurora-B kinase inhibitors.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Methyl 6-methoxypicolinate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methoxypicolinate is a substituted pyridine derivative with potential applications as a versatile starting material in the synthesis of complex organic molecules, including agrochemicals. This document provides a detailed overview of its potential application in the synthesis of 6-arylpicolinate herbicides, a significant class of modern crop protection agents. While not a direct precursor in currently established industrial syntheses, its structure offers a plausible entry point into the synthesis of key intermediates. These notes will detail the established synthesis of a prominent 6-arylpicolinate herbicide, halauxifen-methyl, and propose a synthetic pathway for the conversion of this compound into a crucial intermediate.
Established Synthesis of 6-Arylpicolinate Herbicides: The Case of Halauxifen-Methyl
The 6-arylpicolinates are a class of synthetic auxin herbicides that includes commercially important compounds like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[1] The core structure of these herbicides consists of a picolinic acid "head" and a substituted aryl "tail," which are typically joined via a palladium-catalyzed cross-coupling reaction.
A common synthetic strategy for halauxifen-methyl involves a Suzuki coupling reaction.[2][3] This approach utilizes a halogenated picolinate derivative and a substituted arylboronic acid.
Synthetic Pathway for Halauxifen-Methyl
The overall synthetic pathway for halauxifen-methyl, starting from the preparation of the key coupling partners, is depicted below.
Caption: Synthetic pathway for Halauxifen-Methyl.
Experimental Protocols
1. Synthesis of Methyl 4-amino-3,6-dichloropicolinate (Picolinate Head)
This protocol is based on general esterification procedures for picolinic acids.
-
Materials: 4-amino-3,6-dichloropicolinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Suspend 4-amino-3,6-dichloropicolinic acid (1.0 eq) in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (2.0 eq) or concentrated sulfuric acid (catalytic amount).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Synthesis of the Arylboronic Acid Intermediate (Aryl Tail)
The synthesis of the required arylboronic acid starts from 2-chloro-6-fluoroanisole.[2][3]
-
Materials: 2-Chloro-6-fluoroanisole, a strong base (e.g., n-butyllithium), a borating agent (e.g., triisopropyl borate), and an acidic workup solution.
-
Procedure:
-
Dissolve 2-chloro-6-fluoroanisole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of n-butyllithium (1.1 eq) and stir for 1-2 hours to allow for metalation.
-
Add triisopropyl borate (1.2 eq) dropwise and continue stirring at low temperature for another hour, then allow to warm to room temperature.
-
Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting boronic acid.
-
3. Suzuki Coupling to form Halauxifen-Methyl
-
Materials: Methyl 4-amino-3,6-dichloropicolinate, the synthesized arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Procedure:
-
To a reaction vessel, add methyl 4-amino-3,6-dichloropicolinate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours, monitoring for completion.
-
After cooling, partition the mixture between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude halauxifen-methyl by column chromatography or recrystallization.
-
Quantitative Data
| Step | Reactants | Products | Yield (%) | Purity (%) |
| Esterification | 4-amino-3,6-dichloropicolinic acid, Methanol | Methyl 4-amino-3,6-dichloropicolinate | 85-95 | >98 |
| Borylation | 2-Chloro-6-fluoroanisole, n-BuLi, Triisopropyl borate | Arylboronic acid intermediate | 70-85 | >95 |
| Suzuki Coupling | Methyl 4-amino-3,6-dichloropicolinate, Arylboronic acid, Pd catalyst | Halauxifen-methyl | 60-80 | >99 |
Note: Yields and purities are representative and can vary based on reaction scale and optimization.
Proposed Use of this compound in Agrochemical Synthesis
While not a direct starting material in the above-described synthesis of halauxifen-methyl, this compound could potentially be converted into a key intermediate, such as Methyl 6-chloropicolinate. This would involve the conversion of the methoxy group into a chloro group.
Proposed Synthetic Conversion
A plausible two-step sequence would be the demethylation of the methoxy group to a hydroxyl group, followed by chlorination.
Caption: Proposed conversion of this compound.
Hypothetical Experimental Protocol for the Synthesis of Methyl 6-chloropicolinate
1. Demethylation of this compound
-
Materials: this compound, Boron tribromide (BBr₃) or Hydrobromic acid (HBr), and an appropriate solvent (e.g., Dichloromethane for BBr₃).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a solution of BBr₃ (1.1 eq) in dichloromethane.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Neutralize the mixture and extract the product with an organic solvent.
-
Dry and concentrate the organic phase to yield crude Methyl 6-hydroxypicolinate.
-
2. Chlorination of Methyl 6-hydroxypicolinate
-
Materials: Methyl 6-hydroxypicolinate, Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Carefully add Methyl 6-hydroxypicolinate (1.0 eq) to an excess of thionyl chloride at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
Quench the residue with ice-water and neutralize with a base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting Methyl 6-chloropicolinate by distillation or chromatography.
-
Once Methyl 6-chloropicolinate is synthesized, it can then be utilized in the Suzuki coupling reaction as described in the established synthesis of halauxifen-methyl.
Conclusion
This compound, while not a direct precursor in the documented synthesis of major 6-arylpicolinate agrochemicals, represents a potentially viable starting material. Through a proposed demethylation and chlorination sequence, it could be converted into the key intermediate, Methyl 6-chloropicolinate. The established synthetic routes to potent herbicides like halauxifen-methyl rely on robust and versatile cross-coupling reactions, for which halogenated picolinates are essential. Further research into efficient methods for the functional group interconversion of this compound could open new avenues for its application in the synthesis of next-generation agrochemicals.
References
- 1. Methyl 6-Chloropicolinate|6636-55-1|RUO [benchchem.com]
- 2. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 3. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methylnicotinate is a crucial intermediate in the pharmaceutical industry, serving as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Notably, it is a precursor for the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and various compounds targeting central nervous system (CNS) disorders.[1][2] The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for industrial-scale manufacturing.[2] This document provides a detailed overview of the primary manufacturing processes, experimental protocols, and comparative data for the large-scale synthesis of Methyl 6-methylnicotinate.
Comparative Analysis of Synthesis Routes
Two main routes dominate the industrial production of Methyl 6-methylnicotinate: the direct Fischer esterification of 6-methylnicotinic acid and the oxidative esterification of 5-ethyl-2-methylpyridine.[2] The choice of method often depends on factors such as production scale, cost of starting materials, and environmental considerations.[1][2]
Route 1: Fischer Esterification of 6-Methylnicotinic Acid
This classic and straightforward method involves the acid-catalyzed esterification of 6-methylnicotinic acid with methanol.[1][2] It is known for producing a high-purity product.[2]
Route 2: Oxidative Esterification of 5-Ethyl-2-methylpyridine
This route is often favored for very large-scale industrial production due to potentially lower starting material costs and higher throughput.[2] However, it involves more hazardous reagents and harsher reaction conditions.[2]
| Parameter | Route 1: Fischer Esterification of 6-Methylnicotinic Acid | Route 2: Oxidative Esterification of 5-Ethyl-2-methylpyridine |
| Starting Material | 6-Methylnicotinic Acid | 5-Ethyl-2-methylpyridine |
| Key Reagents | Methanol, Sulfuric Acid (or HCl gas)[2] | Sulfuric Acid, Nitric Acid, Methanol[2][3] |
| Reported Yield | 75%[1][4] | 65-70%[2] |
| Product Purity | High, often obtained as an "off-white solid" requiring purification[2][4] | 97.6% - 98.3%[2] |
| Reaction Conditions | Reflux for 1-17 hours[1][2][4] | 140-225°C[2] |
| Key By-products | Unreacted starting materials[2] | Isocinchomeronic acid diester (3-5%), Dinicotinic acid, Spent nitric acid[2][5] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol describes a widely cited method for the synthesis of Methyl 6-methylnicotinate.[1]
Materials:
-
6-Methylnicotinic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 6-methylnicotinic acid (1.0 eq) in methanol.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.[4]
-
Heat the reaction mixture to reflux and maintain for 17 hours.[4] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture to dryness under reduced pressure using a rotary evaporator.[1][4]
-
To the residue, add ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃ until the pH is adjusted to approximately 7.[1][4]
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 500 mL for a 40g scale reaction).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1][4]
-
Filter the drying agent and remove the solvent under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid.[1][4] The reported yield for this method is 75%.[4]
Protocol 2: Fischer Esterification using Hydrogen Chloride
This method offers a significantly shorter reaction time compared to the sulfuric acid-catalyzed protocol.[1]
Materials:
-
6-Methylnicotinic acid
-
Methanol saturated with gaseous hydrogen chloride (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Chloroform
Procedure:
-
Reflux 6-methylnicotinic acid (0.1 mole) in methanol saturated with gaseous hydrogen chloride (100 mL) for 1 hour.[6]
-
After reflux, evaporate the mixture to dryness under reduced pressure.[6]
-
Stir the residue with saturated aqueous sodium bicarbonate solution until the cessation of gas evolution.[6]
-
Extract the product into chloroform.[6]
-
Dry the chloroform extract and concentrate to dryness to obtain Methyl 6-methylnicotinate.[6]
Protocol 3: Oxidative Esterification of 5-Ethyl-2-methylpyridine
This protocol outlines the industrial process for large-scale production.
Materials:
-
5-Ethyl-2-methylpyridine
-
Sulfuric Acid (98%)
-
Nitric Acid (60%)
-
Methanol
-
Ammonium hydroxide (or other suitable base)
-
Methylene dichloride (MDC) or other suitable extraction solvent
Procedure:
-
Charge sulfuric acid into a reactor and chill to 20°C.[3]
-
Add 5-ethyl-2-methylpyridine over a period of 30 minutes.[2]
-
Add nitric acid (60%) over 12 hours, continuously distilling off water and/or diluted nitric acid.[3]
-
After the addition is complete, cool the mixture to 50°C.[2]
-
Add methanol and reflux for 6 hours at 60-70°C to esterify the resulting carboxylic acid.[2][3]
-
Distill off the excess methanol and cool the mixture to 25°C.[2]
-
Adjust the pH to 7.0 with a suitable base like ammonium hydroxide.[2]
-
Extract the product with a solvent such as methylene dichloride.[2]
-
Distill off the solvent and perform fractional distillation of the product to obtain pure Methyl 6-methylnicotinate.[2]
Visualizations
Caption: General workflow for the synthesis of Methyl 6-methylnicotinate via Fischer Esterification.
Caption: Comparison of the two primary synthesis routes for Methyl 6-methylnicotinate.
References
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Picolinate Esters
Introduction
Picolinate esters are a class of chemical compounds with applications in various industries, including pharmaceuticals and agriculture. Ensuring the purity and stability of these compounds is critical for their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and other chemical substances. A stability-indicating HPLC method is essential as it can resolve the main compound from any potential impurities and degradation products, thus providing a reliable assessment of its stability under various environmental conditions.
This application note details a systematic approach to developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of picolinate esters. The described protocol includes a comprehensive forced degradation study to ensure the method's specificity and suitability for quality control and stability monitoring.
Experimental
Instrumentation and Software
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.
-
pH Meter: Calibrated pH meter for mobile phase preparation.
-
Analytical Balance: For accurate weighing of standards and samples.
Chemicals and Reagents
-
Picolinate Ester Standard: Reference standard of the specific picolinate ester of interest.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Hydrochloric Acid (HCl): Analytical reagent grade.
-
Sodium Hydroxide (NaOH): Analytical reagent grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical reagent grade.
Chromatographic Conditions
A systematic approach was employed to establish the optimal chromatographic conditions. Initial screening involved evaluating different stationary phases (C8 and C18) and mobile phase compositions. The final optimized conditions are presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 25 minutes |
Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the picolinate ester reference standard.
-
Dissolve the standard in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation
-
Prepare the sample solution of the picolinate ester to be analyzed at a concentration of 100 µg/mL using the same diluent as the standard solution.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]
3.3.1. Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL picolinate ester stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60 °C for 4 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase diluent.
3.3.2. Base Hydrolysis:
-
To 1 mL of the 1 mg/mL picolinate ester stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize the solution with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase diluent.
3.3.3. Oxidative Degradation:
-
To 1 mL of the 1 mg/mL picolinate ester stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase diluent.
3.3.4. Thermal Degradation:
-
Expose the solid picolinate ester powder to a temperature of 80 °C in a hot air oven for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase diluent.
3.3.5. Photolytic Degradation:
-
Expose a 100 µg/mL solution of the picolinate ester to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[1]
Method Development Workflow
The development of this stability-indicating HPLC method followed a logical and systematic progression. The workflow is illustrated in the diagram below.
Caption: Workflow for HPLC Method Development.
Results and Discussion
The developed HPLC method demonstrated excellent separation of the parent picolinate ester peak from all degradation products generated during the forced degradation studies. The peak purity analysis confirmed the spectral homogeneity of the main peak in the presence of its degradants. A summary of the forced degradation results is presented in Table 2.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Peaks | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C, 4h) | 15.2% | 2 | Significant degradation observed. |
| Base Hydrolysis (0.1 M NaOH, RT, 2h) | 18.5% | 1 | Rapid degradation at room temperature. |
| Oxidative (3% H₂O₂, RT, 24h) | 8.7% | 1 | Moderate degradation. |
| Thermal (80°C, 48h) | 3.1% | 0 | Compound is relatively stable to heat. |
| Photolytic (UV/Vis, 24h) | 5.5% | 1 | Minor degradation observed. |
The results indicate that the picolinate ester is most susceptible to degradation under hydrolytic (acidic and basic) conditions, which is a common degradation pathway for esters. The method was able to resolve all the degradation products from the parent peak, confirming its stability-indicating nature.
Conclusion
A specific, sensitive, and stability-indicating RP-HPLC method for the purity analysis of picolinate esters has been successfully developed and is described in this application note. The method is suitable for routine quality control and for monitoring the stability of picolinate esters in various formulations. The detailed protocol for forced degradation studies provides a robust framework for assessing the intrinsic stability of these compounds.
Signaling Pathway Diagram
The logical relationship between the key stages of developing a stability-indicating method is crucial for ensuring a comprehensive and compliant analytical procedure. This process is outlined in the diagram below.
Caption: Logical Pathway for Stability-Indicating Method Development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 6-methoxypicolinate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of Methyl 6-methoxypicolinate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is commonly synthesized from 2-amino-6-methylpyridine through a multi-step process. General methods involve the transformation of the amino group and subsequent functionalization of the pyridine ring.[1] A plausible pathway includes diazotization of the amino group, followed by cyanation, hydrolysis to the carboxylic acid, and finally esterification. Another approach could involve the direct oxidation of a suitable precursor followed by esterification.
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be effectively monitored using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for tracking the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the accurate determination of purity and the presence of any side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the desired product and any intermediates or byproducts, confirming their molecular weights.
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a solid at room temperature.[2] Key properties are summarized below:
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Melting Point | 33-38 °C |
| Appearance | Solid |
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis
A low yield of this compound can be attributed to several factors throughout the multi-step synthesis. This guide provides a systematic approach to identifying and addressing potential causes.
Possible Causes and Solutions
| Potential Cause | Suggested Solution |
| Incomplete Diazotization: The initial diazotization of 2-amino-6-methylpyridine is a critical step. Incomplete reaction can significantly lower the overall yield. | Ensure the reaction temperature is maintained between 0-5 °C. Use a fresh solution of sodium nitrite and add it dropwise to the acidic solution of the amine to prevent decomposition of the diazonium salt.[3] |
| Side Reactions during Cyanation (Sandmeyer Reaction): The introduction of the cyano group can be accompanied by the formation of undesired byproducts. | Add the diazonium salt solution slowly to the copper(I) cyanide solution while maintaining the recommended temperature. Ensure the correct stoichiometry of reagents.[3] |
| Incomplete Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid may not go to completion. | Use a sufficient excess of a strong acid (e.g., sulfuric acid) or base and ensure an adequate reaction time and temperature (reflux). Monitor the reaction by TLC until the starting nitrile is fully consumed.[3] |
| Inefficient Esterification: The final esterification step might be an equilibrium process, leading to incomplete conversion. | Use a large excess of methanol and a catalytic amount of a strong acid like sulfuric acid. Consider using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. Alternatively, methods using methylating agents like dimethyl sulfate can be employed.[4][5] |
| Losses during Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps. | Minimize the volume of aqueous washes to prevent the loss of water-soluble intermediates. Ensure the pH is carefully adjusted during extractions to maximize the partitioning of the product into the organic layer. Optimize column chromatography or recrystallization conditions to improve recovery.[6] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low synthesis yield.
Issue 2: Product Impurity
Obtaining an impure final product is a common issue. The impurities can originate from starting materials, side reactions, or incomplete reactions.
Possible Causes and Solutions
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials or Intermediates: The presence of starting materials or intermediates from previous steps indicates incomplete reactions. | Monitor each reaction step closely using TLC or HPLC to ensure complete conversion before proceeding to the next step. Adjust reaction times, temperatures, or reagent stoichiometry as needed. |
| Formation of Byproducts: Side reactions can lead to the formation of impurities that are difficult to separate from the desired product. | Optimize reaction conditions (temperature, concentration, addition rates) to minimize the formation of byproducts. For instance, in the Sandmeyer reaction, controlling the temperature is crucial to suppress side reactions. |
| Decomposition of Product: The desired product or intermediates might be unstable under the reaction or work-up conditions. | Avoid unnecessarily high temperatures and prolonged reaction times. During work-up, use mild acids or bases for pH adjustments and perform extractions promptly. |
| Ineffective Purification: The chosen purification method may not be suitable for removing specific impurities. | If column chromatography is used, experiment with different solvent systems (eluent polarity) to achieve better separation. For recrystallization, screen various solvents to find one that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while leaving impurities dissolved.[4][6] |
General Purification Workflow
Caption: A general workflow for the purification of the final product.
Experimental Protocols
Plausible Synthesis Pathway for this compound
The following multi-step synthesis is a plausible route based on established chemical transformations for similar pyridine derivatives.
Step 1: Diazotization of 2-Amino-6-methylpyridine
-
Dissolve 2-amino-6-methylpyridine in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding to the next step.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the completion of the reaction.
-
After cooling, neutralize the reaction mixture and extract the product, 6-methylpicolinonitrile, with a suitable organic solvent (e.g., ethyl acetate).[3]
Step 3: Hydrolysis to 6-Methylpicolinic Acid
-
Reflux the crude 6-methylpicolinonitrile obtained in Step 2 in an aqueous solution of a strong acid (e.g., sulfuric acid).
-
Monitor the reaction by TLC until the nitrile is completely consumed.
-
Cool the reaction mixture and neutralize it to precipitate the crude 6-methylpicolinic acid.
-
Collect the solid by filtration and wash it with cold water.[3]
Step 4: Methoxylation
Note: The introduction of the methoxy group can be complex. The following is a generalized approach and may require significant optimization.
A nucleophilic aromatic substitution reaction on a suitable precursor, such as 6-chloro- or 6-bromopicolinic acid methyl ester, with sodium methoxide is a common strategy. If starting from 6-hydroxypicolinic acid (which can be obtained from 6-aminopicolinic acid), methylation of the hydroxyl group would be necessary.
Step 5: Fischer Esterification to this compound
-
Dissolve 6-methoxypicolinic acid in a large excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine to neutralize the acid and remove impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.[4] Further purification can be achieved by column chromatography or recrystallization.
Synthetic Pathway Overview
Caption: Plausible synthetic route to this compound.
References
Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Nicotinic Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of nicotinic acid esters, achieving high yields is crucial for efficiency and cost-effectiveness. The Fischer esterification, while a classic and widely used method, can present challenges, particularly with substrates like nicotinic acid due to the presence of the basic pyridine nitrogen. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields in the Fischer esterification of nicotinic acids.
Troubleshooting Guide: Low Ester Yield
This guide addresses specific problems encountered during the Fischer esterification of nicotinic acids and provides actionable solutions.
Problem 1: The reaction is slow and does not go to completion, resulting in a low yield.
-
Possible Cause 1: Reversible nature of the reaction. The Fischer esterification is an equilibrium-limited process.[1] The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the newly formed ester.[1]
-
Solution 1a: Use of excess alcohol. Employing a large excess of the alcohol reactant shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][2] In many protocols, the alcohol serves as both the reactant and the solvent.
-
Solution 1b: Efficient water removal. The continuous removal of water as it is formed is a highly effective strategy to drive the reaction to completion.[2] This can be achieved by:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[3] The water is collected in the trap while the solvent is returned to the reaction mixture.
-
Use of drying agents: Adding a desiccant like molecular sieves to the reaction mixture can sequester water as it is formed.[4]
-
-
Possible Cause 2: Insufficient catalysis. The reaction rate is highly dependent on the presence and concentration of a strong acid catalyst.[2]
-
Solution 2: Optimize catalyst selection and loading.
-
Commonly used catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and strong acid ion-exchange resins.[2][5]
-
Ensure adequate catalyst loading. For laboratory-scale reactions, a catalytic amount is typically sufficient, but optimization may be required depending on the specific substrate and reaction conditions.
-
-
Possible Cause 3: Low reaction temperature. The rate of esterification is temperature-dependent, and insufficient heat can lead to slow and incomplete reactions.
-
Solution 3: Increase reaction temperature. Most Fischer esterifications are conducted at reflux temperature to maximize the reaction rate.[6] The optimal temperature will depend on the boiling point of the alcohol and any co-solvent used.
Problem 2: Significant amounts of unreacted nicotinic acid remain despite prolonged reaction times.
-
Possible Cause: Inhibition by the pyridine nitrogen. The basic nitrogen atom in the pyridine ring of nicotinic acid can be protonated by the acid catalyst. This creates a positive charge on the ring, which deactivates the carbonyl group towards nucleophilic attack by the alcohol, thereby inhibiting the esterification process.
-
Solution: Strategic catalyst choice and reaction conditions.
-
While a strong acid is necessary for catalysis, an excessive amount can lead to complete protonation of the pyridine nitrogen. Careful optimization of the catalyst amount is crucial.
-
The use of solid acid catalysts can sometimes mitigate this issue by providing localized acidic sites.[3]
-
Alternative esterification methods that do not rely on strong acids, such as those involving the conversion of the carboxylic acid to an acid chloride, can be considered if Fischer esterification proves consistently problematic.[3]
-
Problem 3: Formation of side products leading to reduced yield and purification challenges.
-
Possible Cause: Decarboxylation at high temperatures. Nicotinic acids can be susceptible to decarboxylation at elevated temperatures, especially under acidic conditions, leading to the formation of pyridine as a byproduct.
-
Solution: Careful temperature control.
-
Monitor the reaction temperature closely and avoid excessive heating.
-
If decarboxylation is a significant issue, consider using a more active catalyst that allows the reaction to proceed at a lower temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Fischer esterification of nicotinic acid?
The yield of Fischer esterification of nicotinic acid can vary widely, from as low as 23% to as high as 97%, depending on the reaction conditions.[3] Traditional methods using sulfuric acid and refluxing in alcohol for extended periods often result in lower yields. For instance, refluxing nicotinic acid in methanol with concentrated sulfuric acid for 13 hours has been reported to yield 23.39% of methyl nicotinate after purification.[3] In contrast, high-yield methods often employ techniques for continuous water removal.
Q2: How do different catalysts affect the yield of nicotinic acid esterification?
The choice of catalyst can have a significant impact on the reaction yield and conditions.
| Catalyst Type | Typical Conditions | Reported Yield Range | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol, 3-13 hours | 23% - 75% | Inexpensive and readily available. | Harsh acidic conditions, may require long reaction times, and can lead to lower yields and side reactions.[3] |
| Solid Acid Catalysts (e.g., HND230, Ion-Exchange Resins) | Reflux with azeotropic water removal (e.g., using a Dean-Stark trap), ~4-8 hours | Up to 97% | Milder reaction conditions, easier to separate from the reaction mixture, and can be reusable.[3][5] | May be more expensive than traditional acid catalysts. |
Q3: What is the role of the pyridine nitrogen in the low yield of Fischer esterification?
The lone pair of electrons on the pyridine nitrogen makes it basic. In the acidic conditions of the Fischer esterification, this nitrogen atom can be protonated by the acid catalyst. This protonation places a positive charge on the pyridine ring, which has an electron-withdrawing effect. This deactivates the carbonyl carbon of the carboxylic acid group, making it less electrophilic and therefore less susceptible to nucleophilic attack by the alcohol. This inhibition can significantly slow down the rate of esterification and lead to lower yields.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Ethyl Nicotinate using a Solid Acid Catalyst [3]
-
Materials:
-
Nicotinic acid (246.2 g)
-
Absolute ethanol (92.1 g, 2 mol)
-
Toluene (123.1 g)
-
HND230 solid acid catalyst (2.5 g)
-
-
Procedure:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add toluene, absolute ethanol, the solid acid catalyst, and nicotinic acid.
-
Slowly heat the mixture to 55°C and stir for 4 hours.
-
Increase the temperature to reflux and collect the water formed in the Dean-Stark trap.
-
Once no more water is collected, the reaction is considered complete.
-
Cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration.
-
Remove the toluene and excess ethanol from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.
-
Protocol 2: Synthesis of Methyl Nicotinate using Sulfuric Acid [3]
-
Materials:
-
Nicotinic acid
-
Methanol (in large excess)
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
Dissolve nicotinic acid in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 13 hours.
-
After cooling, neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
Visualizing the Process
To better understand the workflow and the logical steps in troubleshooting, the following diagrams are provided.
Caption: A generalized workflow for the Fischer esterification of nicotinic acid.
Caption: A logical troubleshooting guide for addressing low yields in Fischer esterification.
References
Side reactions to avoid during the synthesis of substituted picolinates
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding side reactions encountered during the synthesis of substituted picolinates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted picolinates, focusing on identifying the root cause and implementing effective mitigation strategies.
Guide 1: Suzuki-Miyaura Coupling Issues
Problem: Low yield of the desired substituted picolinate with significant formation of a homocoupled byproduct from the boronic acid/ester.
Root Cause Analysis:
Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings. Its primary causes are:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Palladium(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, leading to the homocoupled product.[1][2][3][4] Rigorous exclusion of oxygen is therefore critical.[1]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt like Pd(OAc)₂ is used, it must be reduced to Pd(0) to initiate the catalytic cycle. One pathway for this reduction is the homocoupling of two boronic acid molecules.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Homocoupling in Suzuki Reactions.
Data on Mitigation Strategies:
The following table summarizes the effectiveness of different strategies in reducing boronic acid homocoupling.
| Catalyst Precursor | Ligand | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) | Reference(s) |
| Pd(OAc)₂ | PPh₃ | None | ~25 - 40% | ~50 - 65% | |
| Pd(OAc)₂ | PPh₃ | KCOOH (1.5 equiv) | <5% | ~85 - 95% | [5] |
| Pd(PPh₃)₄ | (Internal) | None | <10% | ~80 - 90% | [5] |
| Pd(OAc)₂ | SPhos | None | <2% | >95% | [5] |
| Note: Data is generalized from multiple sources for illustrative purposes. |
Guide 2: Hydrolysis of the Picolinate Ester
Problem: The final product is contaminated with picolinic acid, or the yield is reduced due to cleavage of the ester group.
Root Cause Analysis:
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acid and base.[6]
-
Base-Catalyzed Hydrolysis (Saponification): This process is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.[7][8][9]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, which is the reverse of Fischer esterification.[7][9] To minimize hydrolysis, the concentration of water should be kept low.
Mitigation Strategies:
-
Control pH: Avoid strongly acidic or basic conditions during workup and purification if possible. If a basic wash is necessary, perform it quickly at low temperatures and use a mild base (e.g., NaHCO₃ solution instead of NaOH).[10]
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere to minimize contact with atmospheric moisture.[10]
-
Steric Hindrance: Esters with bulky groups near the carbonyl are sterically hindered and hydrolyze more slowly. While not always an option, it's a factor to consider in substrate design.[11]
-
Ester Stabilizers: For formulations or long-term storage, carbodiimide-based compounds can be used as stabilizers to protect against hydrolysis.[10][12]
Reaction Mechanisms:
Caption: Mechanisms of Base- and Acid-Catalyzed Picolinate Hydrolysis.
Guide 3: Side Reactions Involving the Picolinic Acid Moiety
Problem: Unwanted modification of the picolinate core itself.
Common Side Reactions:
-
Decarboxylation: Picolinic acid (the precursor to many picolinates) can undergo thermal decarboxylation when heated, losing CO₂ to form pyridine.[13] This reaction is facilitated by the nitrogen atom at the 2-position, which stabilizes the intermediate.[14]
-
Solution: Avoid excessive heating during reactions or distillations involving picolinic acid or its derivatives. If high temperatures are required, consider protecting the carboxylic acid or using a milder synthetic route.
-
-
Epimerization/Racemization: If the substituted picolinate contains a chiral center at the α-position to the ester carbonyl, this center is susceptible to epimerization, especially under basic conditions. The base can abstract the acidic α-proton to form a planar, achiral enolate intermediate, leading to a loss of stereochemical purity upon reprotonation.[15][16]
Epimerization Mechanism:
Caption: Mechanism of Base-Catalyzed Epimerization at the α-Carbon.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Suzuki coupling with a bromopicolinate. Why is the reaction sluggish and what can I do?
A1: Pyridine-based halides can sometimes be challenging substrates due to the electron-deficient nature of the ring and potential for the nitrogen atom to coordinate to the palladium catalyst, inhibiting its activity. To improve reactivity, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands) which can promote the oxidative addition step. Additionally, ensure your base is strong enough (e.g., K₃PO₄ or Cs₂CO₃) and that the reaction temperature is optimal. Microwave-assisted heating can also be effective in reducing reaction times and improving yields for difficult couplings.[20]
Q2: During an Ullmann coupling to install an amine on the picolinate ring, I'm observing significant dehalogenation of my starting material. What is the cause?
A2: Dehalogenation (replacement of the halogen with a hydrogen atom) in Ullmann couplings is often caused by the presence of protic impurities, such as water, in the reaction mixture.[21] Ensure that all your reagents and solvents are scrupulously dried and that the reaction is performed under a strict inert atmosphere. The choice of ligand and base can also influence this side reaction.
Q3: How can I prevent decarboxylation when my synthesis requires heating picolinic acid?
A3: If heating picolinic acid is unavoidable, you should perform the reaction at the lowest possible temperature for the shortest possible time. Alternatively, you can perform the reaction on the corresponding picolinate ester, which is much more stable to decarboxylation, and then hydrolyze the ester in a final step under mild conditions if the free acid is required.
Q4: My chiral substituted picolinate is showing partial racemization after purification by silica gel chromatography. Why is this happening?
A4: If the chiral center is α to the ester carbonyl, it can be susceptible to epimerization. Standard silica gel can be slightly acidic, which can sometimes promote enolization and subsequent racemization, although this is more common under basic conditions. If you suspect this is an issue, you can try using deactivated (neutral) silica gel for chromatography or using a different purification method like crystallization. Also, ensure that no residual base from the reaction workup is carried into the chromatography step.
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a general guideline for coupling an arylboronic acid with a bromopicolinate ester.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopicolinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and potassium formate (1.1 equiv.).[22]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle 3-5 times to ensure all oxygen is removed.[1]
-
Solvent Addition and Degassing: Add a suitable solvent (e.g., dioxane/water 4:1) that has been previously degassed by sparging with argon for 30 minutes.[1][22]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a bulky phosphine ligand if necessary (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Work-up Procedure to Avoid Ester Hydrolysis
This protocol provides a general method for working up a reaction mixture containing a picolinate ester product while minimizing the risk of hydrolysis.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed at high temperature, consider cooling further to 0-5 °C in an ice bath to reduce the rate of potential hydrolysis.
-
Quenching: If the reaction contains reactive reagents, quench them cautiously. For example, if a strong base was used, consider neutralizing with a mild acidic source like saturated aqueous NH₄Cl solution instead of a strong acid like HCl.
-
Extraction: Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Aqueous Wash: Wash the organic layer with a neutral or mildly basic aqueous solution.
-
Recommended: Use saturated aqueous sodium bicarbonate (NaHCO₃) solution. It is basic enough to remove acidic impurities but generally milder than NaOH or K₂CO₃, reducing the risk of saponification.[10]
-
Wash quickly and avoid vigorous, prolonged stirring with the basic solution.
-
Follow with a wash using saturated aqueous sodium chloride (brine) to help break up emulsions and remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator at a moderate temperature.
-
Storage: Store the final product in a dry environment. If the compound is particularly sensitive, storing it under an inert atmosphere is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. psiberg.com [psiberg.com]
- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 10. carbodiimide.com [carbodiimide.com]
- 11. researchgate.net [researchgate.net]
- 12. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
- 13. Hammick reaction - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Epimerisation in Peptide Synthesis [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Methylpicolinate
Welcome to the technical support center for the bromination of methylpicolinate. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of methyl 2-picolinate?
A1: For electrophilic aromatic substitution on a pyridine ring, the reaction is generally slower than on benzene due to the electron-withdrawing nature of the nitrogen atom. Substitution typically occurs at the 3- and 5-positions. In methyl 2-picolinate, the ester group at the 2-position is an electron-withdrawing, deactivating group that directs substitution to the 5-position (meta to the nitrogen and para to the ester). Therefore, the primary product expected is methyl 5-bromo-2-picolinate.
Q2: What are the most common brominating agents for this reaction?
A2: The most frequently used reagents for the electrophilic bromination of picolinate derivatives are elemental bromine (Br₂) and N-Bromosuccinimide (NBS). Br₂ is often used in aqueous or mixed solvent systems. NBS is a solid, easier-to-handle alternative that can provide a low, steady concentration of electrophilic bromine, which can sometimes help minimize side reactions.
Q3: What are the primary causes of low yield in this reaction?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Reaction times may be too short or the temperature too low for the deactivated pyridine ring to react sufficiently.
-
Side Reactions: Over-bromination can produce di- or tri-brominated byproducts, especially with excess brominating agent or at elevated temperatures[1].
-
Ester Hydrolysis: If the reaction is conducted under harsh acidic or basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, complicating purification and reducing the yield of the desired product.
-
Poor Regioselectivity: The formation of multiple isomers, which are often difficult to separate, can lead to a low isolated yield of the target compound[2].
-
Sub-optimal Solvent Choice: The use of certain polar aprotic solvents, such as DMF, has been noted to decrease regioselectivity, leading to a mixture of products and a lower yield of the desired isomer[1].
Q4: How can I purify the final brominated methylpicolinate product?
A4: Purification is typically achieved through recrystallization or column chromatography. If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective at removing unreacted starting material and isomers. For inseparable mixtures or oily products, silica gel column chromatography is the preferred method.
Data Presentation: Optimizing Reaction Parameters
Optimizing the bromination of methylpicolinate requires careful consideration of several variables. The following table summarizes key parameters and their impact on the reaction outcome, based on established chemical principles and literature on similar substrates.
| Parameter | Option 1 | Option 2 | Expected Outcome & Considerations |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Br₂: Highly reactive; can lead to over-bromination if not controlled. Often requires aqueous systems to facilitate the reaction[1]. NBS: Easier to handle; provides a slow release of Br⁺, which can improve selectivity and reduce side products. Often used in non-polar solvents like CCl₄ for radical reactions but can also be used for electrophilic substitution[3]. |
| Solvent | Water / THF | Dichloromethane (DCM) | Water/THF: A common choice for Br₂ bromination, as it helps with solubility and can promote the desired electrophilic pathway. Yields of 60-75% have been reported for analogous substrates in this system[1]. DCM: A versatile solvent that can be suitable for NBS-mediated reactions. The choice of solvent can significantly influence selectivity[4]. |
| Temperature | 0 - 5 °C (Ice Bath) | Room Temperature (~25 °C) | Low Temperature: Generally preferred to control the reaction rate, minimize side reactions like over-bromination, and improve regioselectivity[1]. Room Temperature: May be sufficient but increases the risk of byproduct formation. Monitoring the reaction closely is crucial. |
| Stoichiometry | 1.1 - 1.5 equivalents Br₂ | 1.0 equivalent Br₂ | Slight Excess (1.1-1.5 eq): Often used to ensure complete consumption of the starting material. However, this increases the risk of over-bromination[1]. Stoichiometric (1.0 eq): Can minimize the formation of di-brominated products but may result in an incomplete reaction. |
Experimental Protocols
Protocol 1: Electrophilic Bromination using Elemental Bromine (Br₂)
This protocol is a representative procedure based on the bromination of a closely related substrate, methyl 6-methylpicolinate[1].
-
Preparation: Dissolve methyl 2-picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 1:1 ratio). Cool the solution to 0 °C in an ice-water bath with gentle stirring.
-
Reagent Addition: In a separate flask, prepare a solution of elemental bromine (Br₂) (1.1 eq) in THF. Add the bromine solution dropwise to the cooled solution of methylpicolinate over 30-60 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/red color of the excess bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by recrystallization or silica gel column chromatography to yield the final product, methyl 5-bromo-2-picolinate.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting guide for common issues encountered during the bromination of methylpicolinate.
References
Technical Support Center: Purification of Polar Pyridine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyridine compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Peak Tailing in Chromatography
Q1: Why are the chromatographic peaks for my polar pyridine compounds showing significant tailing?
A: Peak tailing is a frequent issue when purifying basic compounds like pyridines.[1][2] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] This interaction leads to multiple retention mechanisms, causing the back of the peak to be broader than the front.[1] Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Physical Issues: Poorly made connections, dead volume in the system, or a void in the column packing can distort the peak shape.[1]
-
Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[1]
Q2: How can I eliminate or reduce peak tailing for my polar pyridine compounds?
A: A systematic approach involving the mobile phase, stationary phase, and instrument setup can significantly improve peak shape.
Experimental Protocol: Method for Reducing Peak Tailing [1]
-
Mobile Phase pH Adjustment:
-
Lower the mobile phase pH to approximately 2.5-3.0 using a suitable buffer (e.g., 10-20 mM phosphate buffer). This protonates the residual silanol groups on the silica surface, minimizing their interaction with the basic pyridine analyte.[1]
-
Caution: Be aware that phosphate buffers can precipitate at high concentrations of acetonitrile (ACN).[1]
-
-
Use of Mobile Phase Additives:
-
Change of Stationary Phase:
-
Utilize an end-capped column or a column with a polar-embedded group to shield the residual silanols.[1]
-
Consider switching to a less acidic stationary phase like alumina (neutral or basic) or a polymer-based column.[5][6]
-
For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can provide better retention and selectivity.[1][7][8][9]
-
Issue 2: Poor Resolution and Co-elution of Impurities
Q3: My polar pyridine compound is co-eluting with impurities. How can I improve the resolution?
A: Poor resolution is typically a result of insufficient chromatographic efficiency, selectivity, or retention.[1] To improve separation:
-
Optimize the Mobile Phase:
-
Change Solvent Strength: Adjust the ratio of your solvents to find the optimal elution strength. For normal phase, this may mean decreasing the percentage of the more polar solvent. For reversed-phase, it would involve increasing the organic modifier.
-
Alter Selectivity: Change one of the solvents in your mobile phase to a different one with similar strength but different properties (e.g., switching from methanol to acetonitrile in reversed-phase).
-
Adjust pH: Small changes in the mobile phase pH can alter the ionization state of the pyridine derivative or the impurities, significantly affecting their retention and selectivity.[1]
-
-
Change the Stationary Phase:
-
Improve Efficiency:
-
Decrease Particle Size: Using columns with smaller particles (e.g., sub-2 µm) provides higher efficiency but requires a system capable of handling higher backpressures.[1]
-
Optimize Flow Rate: A lower flow rate can sometimes improve resolution, though it will increase the run time.
-
Issue 3: Low Recovery and Sample Degradation
Q4: I am experiencing low recovery of my polar pyridine derivative after purification. What could be the cause?
A: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase or degradation of the compound during purification.[5] The acidic nature of silica gel can be particularly problematic for sensitive pyridine derivatives.[5]
Q5: How can I improve the recovery of my compound?
A: To improve recovery, consider the following strategies:
-
Deactivate the Silica Gel: Before running your column, you can treat the silica gel with a base to neutralize the acidic sites. A common method is to use a solvent system containing a small percentage of a volatile base like triethylamine (e.g., 0.1-1% in your eluent).[5]
-
Use an Alternative Stationary Phase: Employ a less acidic stationary phase such as alumina (basic or neutral) or a bonded silica phase like amino-propylated silica.[5]
-
Dry Loading: If your compound has poor solubility in the initial eluent, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[5]
-
Minimize Degradation: If you suspect your compound is degrading on the column, which can be checked with a 2D TLC test, switch to a less acidic or more inert stationary phase.[1]
Experimental Protocol: 2D TLC for Stability Check [1]
-
Spot your sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. Any spots that appear off the diagonal indicate degradation products formed during the chromatography.
Frequently Asked Questions (FAQs)
Q6: What is the best general approach for purifying polar pyridine compounds?
A: For initial attempts, flash column chromatography on silica gel is common due to its simplicity.[3] However, for highly polar pyridines, this can be challenging. Alternative techniques are often more suitable:
-
Reversed-Phase Chromatography (RPC): This is a powerful technique for separating polar compounds using a non-polar stationary phase (like C18) and a polar mobile phase.[12][13][14][15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[7][8][9][16][17] It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[7][9]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be very effective for basic pyridine derivatives.[10][11]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.[3][18][19][20][21]
Q7: How does the pKa of my pyridine derivative affect purification?
A: The pKa of a pyridine derivative, which is typically between 5 and 6, is critical.[1] In this pH range, the compound can exist in both its neutral and protonated forms, which can lead to broad peaks. It is generally best to work at a pH that is at least 2 units away from the pKa to ensure the compound is in a single ionic state.
-
Low pH (e.g., < 3): The pyridine will be protonated (positively charged). This can be advantageous for cation-exchange chromatography.
-
High pH (e.g., > 8): The pyridine will be neutral, which can lead to good peak shape on a pH-stable column (e.g., hybrid or polymer-based), as traditional silica will dissolve at high pH.[1]
Q8: When should I consider using recrystallization?
A: Recrystallization is a good option when your crude product is relatively pure (>90%) and you can find a suitable solvent or solvent pair.[18] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Q9: My compound is a salt (e.g., a hydrochloride salt). How does this affect purification?
A: If your compound is a salt, the counter-ion (e.g., chloride) can participate in ion exchange on the column.[1] This can lead to broad or split peaks. To mitigate this, if possible, ensure the mobile phase contains the same counter-ion as your sample.[1]
Data Presentation
Table 1: Common Chromatography Techniques for Polar Pyridine Compounds
| Technique | Stationary Phase | Mobile Phase | Best Suited For |
| Normal Phase Chromatography (NPC) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) | Less polar pyridine derivatives.[22][23] |
| Reversed-Phase Chromatography (RPC) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | A wide range of polar pyridine compounds.[12][13][14][15] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Very Polar (e.g., Amide, Amino, bare Silica) | High organic with a small amount of aqueous buffer | Very polar and hydrophilic pyridine derivatives.[7][8][9][16][17] |
| Ion-Exchange Chromatography (IEX) | Charged (Cation or Anion Exchanger) | Aqueous buffers | Charged pyridine derivatives (protonated at low pH).[10][11] |
Table 2: Troubleshooting Summary for Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Strong interaction with silica - Column overload - System issues | - Add a basic modifier (e.g., TEA) to the eluent. - Lower the sample concentration. - Check system connections.[1] |
| Compound stays at baseline (Rf ≈ 0) | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase % of methanol in DCM/methanol). - Add a basic modifier. - Switch to a more polar or different type of stationary phase.[3] |
| Compound streaks badly | - High polarity and strong interaction with stationary phase. - Acid-base interactions. | - Add a basic modifier (e.g., 0.1-2% TEA or NH4OH). - Use an alternative stationary phase (alumina, reversed-phase).[3][4] |
| Low Recovery | - Irreversible adsorption. - Compound degradation on silica. | - Deactivate silica with a base. - Use a less acidic stationary phase (e.g., alumina). - Perform a 2D TLC to check for stability.[5] |
Visualizations
Caption: A high-level workflow for troubleshooting common chromatography issues.
Caption: A decision tree to guide the selection of an appropriate purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polylc.com [polylc.com]
- 10. Separation of inorganic anions on a pyridine stationary phase in ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 15. chromtech.com [chromtech.com]
- 16. agilent.com [agilent.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. benchchem.com [benchchem.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. rubingroup.org [rubingroup.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. gmpinsiders.com [gmpinsiders.com]
- 23. hawach.com [hawach.com]
Technical Support Center: Purification of Crude Methyl 6-methoxypicolinate
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 6-methoxypicolinate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities in crude this compound can arise from various sources, including unreacted starting materials, side-products from the synthesis, and degradation products. Common impurities may include:
-
Unreacted Starting Materials: Such as 6-halo-picolinates (e.g., 6-chloro or 6-bromo-picolinate) or the corresponding picolinic acid.
-
Isomeric Byproducts: Formation of other methoxylated isomers depending on the synthetic route.
-
Over-methoxylation Products: Dihydric or other polysubstituted pyridines.
-
Hydrolysis Product: 6-methoxypicolinic acid, resulting from the hydrolysis of the ester functional group.
-
Residual Solvents: Solvents used during the synthesis and workup procedures.
Q2: Which purification techniques are most effective for this compound?
A2: The optimal purification method depends on the physical state of the crude product (solid or liquid) and the nature of the impurities. The most common and effective techniques are:
-
Recrystallization: Ideal for purifying solid crude products with relatively high initial purity.
-
Column Chromatography: A highly versatile method for separating the target compound from a complex mixture of impurities with different polarities.
-
Vacuum Distillation: Suitable for purifying liquid products, especially when impurities have significantly different boiling points.
Q3: How can I effectively monitor the progress of purification?
A3: Several analytical techniques can be employed to monitor the purity of this compound throughout the purification process:
-
Thin-Layer Chromatography (TLC): A quick and convenient method for qualitative assessment of the separation and to determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity of the product and can be used to track the removal of specific impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified product and can be used to detect and identify impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing actionable solutions.
Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Failure to Crystallize | The solution may not be sufficiently saturated, or the cooling process is too rapid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, reduce the solvent volume by gentle heating and allow it to cool slowly again. |
| Oiling Out | The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and then cool slowly. Alternatively, select a lower-boiling point solvent for recrystallization. |
| Low Recovery of Purified Product | Excessive solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is not optimized for the separation. | Perform a TLC analysis with various solvent systems to identify an eluent that provides a good separation (Rf value of the product around 0.3-0.4). A gradient elution may be necessary for complex mixtures. |
| Peak Tailing of the Product | The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica gel surface. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| Product is not Eluting from the Column | The eluent is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
Data Presentation
The following table provides a summary of expected outcomes from different purification methods for crude
Stability issues and degradation pathways of picolinate esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues and degradation pathways of picolinate esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for picolinate esters?
A1: Picolinate esters are susceptible to several degradation pathways, with hydrolysis being the most common. The primary routes of degradation include:
-
Hydrolysis: The ester bond is cleaved by water, yielding picolinic acid and the corresponding alcohol. This reaction can be catalyzed by acids, bases, or certain metal ions.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The specific pathway can involve cleavage of the C-O bond, leading to the release of a carboxylate anion.[2][3][4]
-
Thermal Degradation: High temperatures can accelerate degradation, often through hydrolysis or other decomposition reactions. Picolinate esters are generally stable at ambient temperatures but can degrade at elevated temperatures used in some manufacturing processes.
-
Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of picolinate esters, potentially affecting the pyridine ring or the ester group.
Q2: My picolinate ester solution is showing unexpected degradation. What are the common causes?
A2: Unexpected degradation can stem from several factors. Common culprits include:
-
pH of the Solution: Picolinate ester hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the breakdown of the ester linkage.[5]
-
Presence of Metal Ions: Divalent metal ions can catalyze the hydrolysis of picolinate esters.[6] Ensure your buffers and reagents are free from contaminating metal ions.
-
Storage Conditions: Improper storage, such as exposure to light or elevated temperatures, can lead to photodegradation and thermal degradation, respectively.[7][8] Picolinate esters should be stored in a cool, dark place.
-
Reactive Excipients: In formulated products, certain excipients may react with the picolinate ester, leading to degradation. Compatibility studies are crucial during formulation development.
Q3: How can I minimize the degradation of my picolinate ester during experiments and storage?
A3: To enhance the stability of picolinate esters, consider the following:
-
pH Control: Maintain the pH of your solutions within a stable range, typically close to neutral, unless the specific picolinate ester has a known pH of maximum stability.
-
Light Protection: Store solutions and solid materials in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.
-
Temperature Control: Store samples at recommended temperatures, usually refrigerated or frozen, to slow down thermal degradation and hydrolysis rates.
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Use of Antioxidants: In formulated products, the inclusion of antioxidants may be necessary to prevent oxidative degradation.
Q4: What is a forced degradation study and why is it important for picolinate esters?
A4: A forced degradation or stress study is an essential part of drug development and stability testing.[1][5][7][8] It involves subjecting the picolinate ester to harsh conditions (e.g., high/low pH, high temperature, intense light, oxidizing agents) to accelerate its degradation.[1][5][7][8] These studies are crucial for:
-
Identifying Potential Degradants: It helps in the identification and characterization of potential degradation products that could form under normal storage conditions.[5]
-
Elucidating Degradation Pathways: The results provide insight into the chemical breakdown mechanisms of the molecule.[1][7]
-
Developing Stability-Indicating Methods: It is a regulatory requirement to develop and validate analytical methods (like HPLC) that can separate and quantify the intact drug from its degradation products. Forced degradation samples are used to prove the specificity of these methods.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of picolinate ester in an aqueous solution. | Hydrolysis due to pH. | Measure the pH of the solution. Adjust to a neutral or known stable pH range. Prepare fresh solutions in a buffered system if necessary. |
| Catalysis by metal ions. | Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected. | |
| Appearance of unknown peaks in HPLC chromatogram after storage. | Photodegradation. | Review storage conditions. Ensure samples are protected from light using amber vials or by wrapping in foil. |
| Thermal degradation. | Verify storage temperature. Move samples to a more controlled, cooler environment if needed. | |
| Oxidative degradation. | If samples are exposed to air, consider purging with an inert gas (N₂ or Ar) before sealing. | |
| Inconsistent results in stability studies. | Non-homogenous sample. | Ensure proper mixing of solutions before taking aliquots. For solid samples, ensure homogeneity. |
| Contaminated glassware. | Use thoroughly cleaned and dried glassware to avoid catalytic impurities. | |
| Analytical method is not stability-indicating. | The analytical method may not be able to separate the degradant from the parent compound. A forced degradation study should be performed to develop a stability-indicating method.[9][10] |
Data Presentation
The following table summarizes representative data from a forced degradation study on a hypothetical picolinate ester to illustrate the typical stability profile. The conditions are chosen to induce degradation to an extent of 5-20%, which is generally considered suitable for the validation of stability-indicating methods.
| Stress Condition | Conditions | Assay of Picolinate Ester (%) | Total Degradation (%) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 85.3 | 14.7 | Picolinic Acid |
| Base Hydrolysis | 0.01 M NaOH at RT for 8h | 82.1 | 17.9 | Picolinic Acid |
| Oxidative | 3% H₂O₂ at RT for 24h | 89.5 | 10.5 | N-oxide derivative |
| Thermal | 105°C for 24h | 91.2 | 8.8 | Picolinic Acid & other minor products |
| Photolytic | 1.2 million lux hours | 94.6 | 5.4 | Photolytic adduct |
Note: This data is illustrative and intended to represent typical results from a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study for a Picolinate Ester
Objective: To investigate the degradation pathways of a picolinate ester under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the picolinate ester at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.01 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.01 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid picolinate ester in a petri dish and expose it to a dry heat of 105°C in an oven for 24 hours.[10]
-
After exposure, dissolve the sample in the initial solvent and dilute to a suitable concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose the picolinate ester solution (in a quartz cuvette) and solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
After exposure, prepare samples for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method. The method should be capable of separating the parent picolinate ester from all generated degradation products.[9][10]
Visualizations
Caption: General pathway for acid and base-catalyzed hydrolysis of picolinate esters.
Caption: Experimental workflow for a typical forced degradation study.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on Pyridine Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic substitution of pyridine rings, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is direct electrophilic aromatic substitution (EAS) on a pyridine ring so challenging and often unselective?
A1: The direct electrophilic aromatic substitution on the pyridine ring is inherently difficult for two primary reasons. Firstly, the electronegative nitrogen atom withdraws electron density from the ring, making it significantly less reactive towards electrophiles compared to benzene.[1][2][3] Secondly, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, which further deactivates the ring.[4][5] When substitution does occur, it preferentially happens at the C3 (or β) position. This is because the cationic intermediate (sigma complex) formed upon attack at the C2 or C4 positions would place a destabilizing positive charge on the adjacent nitrogen atom.[2][6] Attack at C3 avoids this, making it the kinetically favored pathway, though yields are often low and harsh reaction conditions are typically required.[1][2]
Q2: My electrophilic substitution reaction is giving me a mixture of C3 and other isomers. How can I improve C3 selectivity?
A2: While C3 is the kinetically favored position, achieving high selectivity can be challenging. Here are some strategies:
-
Reaction Conditions: Carefully optimizing reaction temperature and time can sometimes improve selectivity.
-
Substituent Effects: The electronic properties of existing substituents on the ring play a crucial role. Electron-donating groups (EDGs) like -NH2, -OH, and -OCH3 activate the ring and are ortho-, para-directing.[1][7] The final regioselectivity will be a balance between the C3-directing effect of the ring nitrogen and the directing effect of the substituent. Electron-withdrawing groups (EWGs) such as -NO2 and -CN further deactivate the ring and are meta-directing, which generally reinforces C3 selectivity.[1]
-
Novel Methodologies: For specific substitutions like halogenation, innovative methods have been developed. For instance, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates provides a powerful way to achieve highly regioselective C3-halogenation under mild conditions.[1][8] Similarly, a dearomatization-rearomatization strategy has been successfully employed for the meta-nitration of pyridines.[9]
Q3: How can I achieve electrophilic substitution at the C4 (or γ) position of pyridine?
A3: Directing electrophilic substitution to the C4 position is a significant challenge due to the electronic preferences of the pyridine ring. However, a highly effective and commonly used strategy is the Pyridine N-oxide approach .[10][11][12]
-
N-Oxide Formation: The pyridine ring is first oxidized to a pyridine N-oxide. This transformation has a profound effect on the ring's electronics. The N-oxide group is activating and directs electrophilic attack to the C4 position.[10][12][13]
-
Electrophilic Substitution: The electrophilic substitution reaction is then performed on the N-oxide.
-
Deoxygenation: Finally, the N-oxide is deoxygenated (reduced) to restore the pyridine ring, now substituted at the C4 position.[5][14]
Q4: I am attempting a Friedel-Crafts acylation/alkylation on pyridine, but the reaction is failing. What is the issue?
A4: Friedel-Crafts reactions are generally not feasible on pyridine.[2][3][15] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates with the basic lone pair of electrons on the pyridine nitrogen.[4][16] This forms a complex that strongly deactivates the ring, rendering it unreactive towards the electrophile.[4][5]
Troubleshooting Friedel-Crafts Reactions:
-
Alternative Strategies: Instead of direct Friedel-Crafts reactions, consider alternative methods for introducing acyl or alkyl groups. For acylation, one approach involves the reaction of 2-(trialkylsilyl)pyridines with acyl chlorides, which proceeds through a nucleophilic mechanism, bypassing the need for a Lewis acid.[17] Another strategy for acylation is the use of acyl radicals.[18] For alkylation, the Minisci reaction, which involves radical alkylation, can be effective, and its regioselectivity can be controlled.[19][20]
-
Directed ortho-Metalation (DoM): If a suitable directing group is present on the pyridine ring, Directed ortho-Metalation followed by quenching with an electrophile can be a powerful method for regioselective functionalization.[19][21]
Q5: How can I achieve halogenation at the C2 position?
A5: Directing halogenation to the C2 position can be accomplished using the pyridine N-oxide strategy.[14][22] Treatment of a pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can lead to the formation of 2-halopyridines.[1][22] This method is particularly useful for preparing pharmaceutically important intermediates.[22]
Quantitative Data Summary
The regioselectivity of electrophilic substitution on pyridine is highly dependent on the reaction type, substrate, and conditions. The following tables summarize representative quantitative data for various reactions.
Table 1: Regioselectivity of C-H Sulfonylation of Pyridine [23][24][25]
| Base | Solvent | C4:C2 Ratio | Overall Yield (%) |
| DABCO | CH₂Cl₂ | 70:30 | - |
| N-methylpiperidine | CH₂Cl₂ | 83:17 | 73 |
| N-methylpiperidine | CHCl₃ | >95:5 | - |
| N-methylpyrrolidine | CH₂Cl₂ | Decreased Regioselectivity | - |
| N-methylpyrrolidine | CHCl₃ | Decreased Regioselectivity | - |
| N-methylmorpholine | CH₂Cl₂ or CHCl₃ | - | <10 |
| Pentamethylpiperidine | CH₂Cl₂ or CHCl₃ | - | <10 |
| N,N-dimethylpyridazine | CH₂Cl₂ or CHCl₃ | Regioselective C4 | Moderate |
Table 2: Regioselectivity of Bromination of Activated Pyridines with NBS [7]
| Substrate | Solvent | Major Product | Yield (%) |
| 2-Aminopyridine | Acetonitrile | 5-Bromo-2-aminopyridine | High |
| 4-Aminopyridine | Acetonitrile | 3-Bromo-4-aminopyridine | High |
| 2-Hydroxypyridine | Acetonitrile | 5-Bromo-2-hydroxypyridine* | - |
| 2-Methoxypyridine | Acetonitrile | 5-Bromo-2-methoxypyridine | High |
| 2,6-Dimethoxypyridine | Acetonitrile | 3-Bromo-2,6-dimethoxypyridine | High |
*Note: For 2-hydroxypyridine, the 3-bromo derivative is also obtained.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Sulfonylation of Pyridine [23]
This one-pot protocol enables the C4-selective sulfonylation of pyridines via triflic anhydride activation.
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) in chloroform (CHCl₃). Cool the mixture to the desired temperature (e.g., -78 °C). Add triflic anhydride (Tf₂O, 1.0 equiv) dropwise.
-
Sulfinate Addition: Prepare a solution of the sodium sulfinate salt (e.g., sodium p-toluenesulfinate, 1.2 equiv) and N-methylpiperidine (1.5 equiv) in a suitable solvent. Add this solution to the activated pyridinium triflate.
-
Reaction and Aromatization: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The elimination/re-aromatization typically occurs in situ.
-
Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for 3-Selective Halogenation via Zincke Imine Intermediates [1]
This method provides a route to C3-halogenated pyridines under mild conditions.
-
Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and a suitable base (e.g., collidine, 1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for a short period (e.g., 10 minutes), add an amine (e.g., dibenzylamine, 1.2 equiv) and allow the reaction to warm to room temperature and stir for approximately 30 minutes to form the Zincke imine.
-
Halogenation: Add the halogenating agent (e.g., N-iodosuccinimide (NIS) for iodination, 1.0 equiv) to the reaction mixture and stir at room temperature. Monitor the consumption of the Zincke imine intermediate by TLC or LC-MS.
-
Ring-Closing: Upon completion of the halogenation, the intermediate cyclizes to form the 3-halopyridine.
-
Work-up and Purification: Perform a standard aqueous work-up, followed by extraction, drying of the organic phase, and purification of the product by column chromatography.
Protocol 3: General Procedure for 2-Chlorination of a Pyridine N-Oxide [1][22]
This protocol is suitable for the synthesis of 2-chloro-substituted pyridines.
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as 2,6-lutidine (1.2 equiv), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Chlorinating Agent Addition: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine is bad at electrophilic aromatic substitution [ns1.almerja.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. davuniversity.org [davuniversity.org]
- 12. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 13. youtube.com [youtube.com]
- 14. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 15. brainly.in [brainly.in]
- 16. quora.com [quora.com]
- 17. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyridine elaboration through organometallic intermediates: regiochemical control and completeness - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. d-nb.info [d-nb.info]
- 24. researchgate.net [researchgate.net]
- 25. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of Picolinates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing catalyst selection in cross-coupling reactions involving picolinate substrates.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions of picolinates often challenging?
A1: Picolinate esters and their derivatives can be challenging substrates in cross-coupling reactions for several reasons. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] This coordination can interfere with the catalytic cycle, leading to lower yields or stalled reactions. Additionally, the electronic properties of the pyridine ring and the steric hindrance from the ester group can influence the reactivity of the substrate.
Q2: What is the general order of reactivity for halopicolinates in cross-coupling reactions?
A2: The reactivity of halopicolinates generally follows the trend observed for other aryl halides, which is I > Br > OTf > Cl.[2] Aryl iodides are the most reactive, while aryl chlorides are the most challenging to activate and often require more specialized and active catalyst systems.[3]
Q3: Can the picolinic acid moiety itself be used in cross-coupling reactions?
A3: Yes, 2-picolinic acid can undergo palladium-catalyzed decarboxylative cross-coupling reactions with aryl and heteroaryl bromides.[4] This approach avoids the need to pre-functionalize the picolinate into a halide or other leaving group.[5]
Q4: When should I consider a copper-free Sonogashira coupling for my picolinate substrate?
A4: A copper-free Sonogashira coupling is advisable when you observe significant homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction in the presence of copper salts.[6] Copper can also be problematic if your picolinate substrate contains other functional groups that can act as ligands for copper.
Q5: My Buchwald-Hartwig amination of a chloropicolinate is not working. What are some initial troubleshooting steps?
A5: Aryl chlorides are generally less reactive in Buchwald-Hartwig aminations.[7][8] Initial troubleshooting should focus on screening more active catalyst systems. This includes using sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) and considering a stronger base or higher reaction temperature. Using a palladium precatalyst can also be more effective than generating the active catalyst in situ.[9]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of a Halopicolinate
Question: I am attempting a Suzuki-Miyaura coupling with a chloropicolinate ester and a boronic acid, but I am getting very low to no product formation. What are the likely causes and how can I improve the yield?
Possible Causes & Solutions:
| Possible Cause | Solution |
| Catalyst Inhibition by Pyridine Nitrogen | The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[1] Try using a ligand that is more sterically demanding to disfavor this coordination. Bulky biarylphosphine ligands are often effective. |
| Poor Oxidative Addition to the C-Cl Bond | Aryl chlorides are notoriously less reactive than bromides or iodides.[3] Use a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos, RuPhos) to promote the oxidative addition step.[1] Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species. |
| Ineffective Base | The base is crucial for activating the boronic acid.[10] If using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Protodeboronation of the Boronic Acid | The boronic acid can be sensitive to the reaction conditions and undergo protodeboronation. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. Using anhydrous conditions and a milder base can also mitigate this side reaction. |
| Sub-optimal Solvent or Temperature | The solvent needs to solubilize all components of the reaction. Common solvents include dioxane, toluene, and THF. If solubility is an issue, a co-solvent might be necessary. Increasing the reaction temperature can often improve the rate of slow reactions, but be mindful of potential substrate or product decomposition. |
Issue 2: Decarboxylation as a Major Side Product in Decarboxylative Coupling of Picolinic Acid
Question: I am trying to perform a decarboxylative cross-coupling of 2-picolinic acid with an aryl bromide, but I am observing significant amounts of the decarboxylated (but not coupled) pyridine. How can I favor the desired cross-coupling pathway?
Possible Causes & Solutions:
| Possible Cause | Solution |
| Slow Transmetalation or Reductive Elimination | If the decarboxylation and formation of the organometallic intermediate is faster than the subsequent cross-coupling steps, the intermediate can be quenched by a proton source. Ensure your palladium catalyst and ligand are suitable for the specific aryl halide. Electron-rich ligands can sometimes accelerate reductive elimination. |
| Presence of Protic Impurities | Trace amounts of water or other protic impurities in the solvent or reagents can lead to protodecarboxylation. Ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere. |
| Suboptimal Catalyst System | The choice of both the palladium and, if used, the copper co-catalyst is critical. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For decarboxylative couplings, sometimes ligand-free conditions or simple phosphine ligands like PPh₃ can be effective. |
| Incorrect Stoichiometry | In decarboxylative couplings, it is sometimes beneficial to use a slight excess of the carboxylic acid to compensate for the competing protodecarboxylation pathway. |
Data Presentation
Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of Halopyridines
This table provides a comparative overview of various palladium catalyst systems for the Suzuki-Miyaura coupling of halopyridines, which can serve as a starting point for optimizing reactions with halopicolinates.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [11] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | 4-Bromobenzothiazole | [11] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 95 | 4-Bromobenzonitrile | [11] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 98 | 2-Chloro-5-aminopyridine | [12] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 1,4-Dioxane | 80 | 91 | 4-Chlorobenzonitrile | [11] |
Table 2: Ligand Effects in Buchwald-Hartwig Amination of a Brominated Benzodiazepine
The following data on ligand screening for the amination of a complex aryl bromide can guide ligand selection for challenging picolinate substrates.
| Ligand | Conversion (%) |
| DavePhos | 100 |
| XPhos | 100 |
| JohnPhos | 99 |
| 2-(Di-tert-butylphosphino)-1-phenylindole | 100 |
| APhos | 81 |
| tBuBrettPhos | 0 |
| HandaPhos | 1 |
| Reaction conditions: 1.0 mmol of aryl halide, 1.2 mmol of aniline, 5 mol% Pd₂(dba)₃, 10 mol% ligand, 1.4 mmol KOtBu and 2 mL of toluene at 90 °C.[9] |
Table 3: Base and Solvent Optimization for Copper-Free Sonogashira Coupling
This table shows the effect of different bases and solvents on the yield of a copper-free Sonogashira coupling, which is relevant for optimizing reactions with picolinates.
| Entry | Base | Solvent | Yield (%) |
| 1 | DABCO | THF | 25 |
| 2 | K₂CO₃ | THF | 10 |
| 3 | Cs₂CO₃ | THF | 20 |
| 4 | K₃PO₄ | THF | 15 |
| 5 | TMP | THF | 70 |
| 6 | TMP | Dioxane | 65 |
| 7 | TMP | Toluene | 60 |
| 8 | TMP | DMSO | 97 |
| Reaction conditions: 1 (0.5 mmol), 2 (0.8 mmol), P2 (0.025 mmol, 5 mol %), base (1.0 mmol), solvent (2.5 mL), rt for 18 h under argon atmosphere. P2 = [DTBNpP] Pd(crotyl)Cl.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Chloropicolinate Ester
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
4-Chloropicolinate ester (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloropicolinate ester, arylboronic acid (or ester), palladium precatalyst, and base.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, wash with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Decarboxylative Cross-Coupling of 2-Picolinic Acid
This protocol is adapted from literature procedures for the decarboxylative coupling of 2-picolinic acid.[4]
Materials:
-
2-Picolinic acid (1.5 equiv)
-
Aryl halide (e.g., aryl bromide, 1.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 5-10 mol%)
-
Copper source (e.g., Cu₂O, 10-20 mol%)
-
Ligand (optional, e.g., PPh₃, 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or DMA)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, 2-picolinic acid, palladium source, copper source, ligand (if used), and base.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture in a preheated oil bath (typically 120-160 °C).
-
Stir the mixture vigorously for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling of picolinates.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions of picolinates.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.orgsyn.org [ftp.orgsyn.org]
- 4. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Troubleshooting isomer formation in the alkylation of 6-bromopurine
Welcome to the technical support center for the alkylation of 6-bromopurine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to isomer formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of N7 and N9 isomers during the alkylation of 6-bromopurine?
The direct alkylation of 6-bromopurine with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers. This is because both the N7 and N9 nitrogen atoms of the purine ring are nucleophilic and can be alkylated. The thermodynamically more stable N9 isomer is typically the major product, with the N7 isomer forming as a significant side product.[1]
Q2: What factors influence the ratio of N7 to N9 isomers?
Several factors can influence the regioselectivity of the alkylation reaction:
-
Nature of the Alkylating Agent: The steric bulk of the alkyl halide can play a significant role. For instance, bulky tertiary alkyl halides, like tert-butyl bromide, can selectively yield the N7 isomer under specific conditions.[1][2] Primary and secondary alkyl halides are less selective under the same conditions.[1]
-
Reaction Conditions:
-
Catalyst: The choice of catalyst is crucial. Lewis acids like SnCl₄ can promote regioselective N7 alkylation with tertiary alkyl halides.[1][2]
-
Solvent: The solvent can affect the reaction rate and isomer distribution. For example, acetonitrile (ACN) can lead to faster reaction times compared to 1,2-dichloroethane (DCE), but may also promote the formation of byproducts over longer reaction times.[1]
-
Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. Higher temperatures may favor the formation of the more stable N9 isomer.[1]
-
-
Substituents on the Purine Ring: Bulky substituents at the C6 position can sterically hinder the N7 position, leading to a higher proportion of the N9 isomer.[3]
Q3: How can I selectively synthesize the N9-alkylated isomer?
To favor the formation of the N9 isomer, you can:
-
Utilize Steric Hindrance: Introduce a bulky substituent at the C6 position of the purine ring. This will sterically block the N7 position, directing the alkylating agent to the N9 position.[3][4][5]
-
Thermodynamic Control: Employ reaction conditions that favor the thermodynamically more stable N9 product. This can sometimes be achieved by using higher temperatures and longer reaction times, although this may also lead to side reactions.[1]
-
Specific Protocols: Certain protocols, such as using potassium carbonate as the base in DMF, have been shown to yield a high regioselectivity for the N9 product.[3]
Q4: How can I selectively synthesize the N7-alkylated isomer?
Achieving selective N7 alkylation is often more challenging. However, some methods have been developed:
-
Kinetic Control with Bulky Alkyl Halides: A direct, regioselective N7-tert-alkylation can be achieved by reacting N-trimethylsilylated 6-bromopurine with a tertiary alkyl halide in the presence of a Lewis acid catalyst like SnCl₄ under kinetically controlled conditions (e.g., room temperature).[1][2]
-
Grignard Reagents: The use of Grignard reagents can also favor the formation of N7 isomers.[1]
Q5: How can I differentiate between the N7 and N9 isomers?
The N7 and N9 isomers can be distinguished using NMR spectroscopy. A key indicator in ¹³C NMR is the chemical shift of the C5 carbon atom of the purine ring. For N9-alkylated 6-chloropurine derivatives, the C5 chemical shift is typically around 132 ppm.[1] Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments can also be used for unambiguous structure determination.[1]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the alkylation of 6-bromopurine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no reaction | 1. Inactive catalyst. 2. Insufficient silylation of the purine. 3. Incorrect solvent. | 1. Use a fresh or properly stored Lewis acid catalyst (e.g., SnCl₄). The reaction does not proceed without a suitable catalyst.[1] 2. Ensure complete silylation of the 6-bromopurine with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) before adding the alkyl halide and catalyst.[1] 3. Use an appropriate solvent. Acetonitrile (ACN) or 1,2-dichloroethane (DCE) are commonly used.[1] |
| Poor N7/N9 selectivity | 1. Reaction conditions favor a mixture of isomers. 2. The alkylating agent is not suitable for selective reaction. | 1. For N7 selectivity with tert-alkyl halides, use kinetically controlled conditions (e.g., room temperature) with a Lewis acid like SnCl₄.[1] For N9 selectivity, consider using a bulkier C6-substituent or conditions that favor the thermodynamic product.[3][4][5] 2. For N7 selectivity, tertiary alkyl halides are preferred.[1] For N9 selectivity, primary alkyl halides are often used, though a mixture may still result. |
| Formation of multiple byproducts | 1. Prolonged reaction time, especially in polar solvents like ACN. 2. Reaction temperature is too high. | 1. Monitor the reaction progress by TLC or LC/MS and stop the reaction once the desired product is formed to avoid the formation of further isomers or degradation products.[1] 2. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions. |
| Difficulty separating N7 and N9 isomers | Isomers have similar polarities. | Utilize column chromatography with a high-resolution silica gel and carefully optimized eluent system. In some cases, crystallization may be an effective purification method. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective N7-tert-Butylation of 6-Chloropurine
This protocol is adapted from a study on the direct N7 regioselective tert-alkylation of 6-substituted purines.[1]
-
Silylation: In a flame-dried flask under an inert atmosphere, suspend 6-chloropurine (1 mmol) in dry 1,2-dichloroethane (DCE) or acetonitrile (ACN). Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol) and stir the mixture at room temperature until the solution becomes clear.
-
Alkylation: Cool the reaction mixture to 0 °C. Add SnCl₄ (2.1 mmol) followed by the dropwise addition of tert-butyl bromide (3 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-19 hours, monitoring the progress by TLC or LC/MS.
-
Work-up: Quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N9-Alkylation of Purines
This protocol is a general representation of methods favoring N9 alkylation.
-
Base Treatment: In a suitable flask, dissolve the 6-substituted purine (1 mmol) in a polar aprotic solvent such as DMF. Add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 mmol) and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography to isolate the N9-alkylated product.
Data Summary
Table 1: Effect of Catalyst and Solvent on N7-tert-Butylation of 6-Chloropurine
| Entry | Catalyst (equiv.) | Solvent | Time (h) | Conversion (%) | N7:N9 Ratio |
| 1 | None | DCE | 19 | 0 | - |
| 2 | SnCl₄ (2.1) | DCE | 19 | ~95 | Highly N7 selective |
| 3 | SnCl₄ (1.0) | DCE | 19 | Lower | Highly N7 selective |
| 4 | TiCl₄ | DCE | 19 | Lower | N7 selective |
| 5 | SnCl₄ (2.1) | ACN | 3 | ~95 | Highly N7 selective |
| 6 | SnCl₄ (2.1) | ACN | 48 | - | Formation of additional isomers |
Data adapted from a study on direct N7 regioselective tert-alkylation.[1] "Lower" indicates a considerable decrease in conversion compared to entries with 2.1 equiv. of SnCl₄.
Table 2: N9/N7 Ratios in the Alkylation of 2-Amino-6-substituted Purines
| C6-Substituent | N9/N7 Ratio |
| Methoxy | 1.8 : 1 |
| Chloro | 82 : 18 |
| (4-chlorophenyl)sulfanyl | 89 : 11 |
| Isopropyl | 25 : 1 |
Data adapted from a review on N9 alkylation of purines.[3]
Visualizations
Caption: Experimental workflow for the alkylation of 6-bromopurine.
Caption: Troubleshooting logic for controlling isomer formation.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative analysis of different synthetic routes to Methyl 6-methoxypicolinate
For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 6-methoxypicolinate, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, can be prepared through several synthetic pathways. This guide provides a comparative analysis of three prominent routes, offering detailed experimental protocols, quantitative data, and a logical breakdown of each approach to inform your synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 6-Chloropicolinic Acid | Route 2: From 6-Hydroxypicolinic Acid | Route 3: From 2-Amino-6-methylpyridine |
| Starting Material Cost | Moderate | Low to Moderate | Low |
| Number of Steps | 2 | 2 | 3 |
| Key Reactions | Esterification, Nucleophilic Aromatic Substitution | Esterification, O-Methylation | Diazotization, Halogenation, Nucleophilic Aromatic Substitution & Esterification |
| Reagent Hazards | Thionyl chloride (corrosive), Sodium methoxide (corrosive, flammable) | Dimethyl sulfate (toxic, carcinogenic) | Sodium nitrite (oxidizer), Halogenating agents |
| Overall Yield | Good to Excellent | Moderate to Good | Moderate |
| Scalability | Good | Good | Moderate |
Route 1: Synthesis from 6-Chloropicolinic Acid
This two-step route involves the initial esterification of 6-chloropicolinic acid to its methyl ester, followed by a nucleophilic aromatic substitution with sodium methoxide to introduce the methoxy group.
Experimental Protocol
Step 1: Synthesis of Methyl 6-chloropicolinate
-
To a solution of 6-chloropicolinic acid (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 6-chloropicolinate.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide by dissolving sodium metal (1.5 eq) in anhydrous methanol (10 volumes) under an inert atmosphere.
-
To this solution, add Methyl 6-chloropicolinate (1.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and neutralize with acetic acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.
Quantitative Data
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Methyl 6-chloropicolinate | 6-chloropicolinic acid, Thionyl chloride | Methanol | 4-6 | Reflux | ~90-95 |
| 2 | This compound | Methyl 6-chloropicolinate, Sodium methoxide | Methanol | 6-8 | Reflux | ~80-85 |
Logical Flow of Route 1
Route 2: Synthesis from 6-Hydroxypicolinic Acid
This approach also consists of two steps: esterification of 6-hydroxypicolinic acid followed by O-methylation of the resulting methyl 6-hydroxypicolinate.
Experimental Protocol
Step 1: Synthesis of Methyl 6-hydroxypicolinate
-
Suspend 6-hydroxypicolinic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C and bubble dry hydrogen chloride gas through it for 30 minutes, or add concentrated sulfuric acid (catalytic amount) dropwise.
-
Heat the mixture to reflux for 8-12 hours until a clear solution is obtained and the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give Methyl 6-hydroxypicolinate.
Step 2: Synthesis of this compound
-
Dissolve Methyl 6-hydroxypicolinate (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF) (10 volumes).
-
Add potassium carbonate (2.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Quantitative Data
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Methyl 6-hydroxypicolinate | 6-hydroxypicolinic acid, HCl or H₂SO₄ | Methanol | 8-12 | Reflux | ~85-90 |
| 2 | This compound | Methyl 6-hydroxypicolinate, Dimethyl sulfate, K₂CO₃ | Acetone/DMF | 12-18 | RT | ~75-80 |
Logical Flow of Route 2
Route 3: Synthesis from 2-Amino-6-methylpyridine
This three-step route begins with the conversion of the amino group to a halide, followed by nucleophilic substitution with a methoxide source, and concludes with the formation of the methyl ester. This route is based on general methods for the synthesis of 6-substituted picolinates.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-6-methylpyridine
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in 48% hydrobromic acid (5 volumes), cool to -5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water (2 volumes) dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until pH > 10, keeping the temperature below 20 °C.
-
Extract the product with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-bromo-6-methylpyridine.
Step 2: Synthesis of 2-Methoxy-6-methylpyridine
-
To a solution of sodium methoxide (2.0 eq) in anhydrous methanol (10 volumes), add 2-bromo-6-methylpyridine (1.0 eq).
-
Heat the mixture in a sealed tube or under reflux with a condenser at 100-120 °C for 24-48 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After completion, cool the reaction mixture, neutralize with a dilute acid, and remove the methanol under reduced pressure.
-
Extract the product into diethyl ether, wash with water, and dry over anhydrous potassium carbonate.
-
Concentrate the organic layer to yield 2-methoxy-6-methylpyridine.
Step 3: Synthesis of this compound
-
This step involves the oxidation of the methyl group to a carboxylic acid followed by esterification. A typical procedure would involve oxidation with a strong oxidizing agent like potassium permanganate, followed by esterification as described in the previous routes. Due to the multi-step nature and potentially harsh conditions of this final transformation, this route is often less preferred if the other starting materials are readily available.
Quantitative Data
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | 2-Amino-6-methylpyridine, NaNO₂, HBr | Water | 3 | -5 to RT | ~70-75 |
| 2 | 2-Methoxy-6-methylpyridine | 2-Bromo-6-methylpyridine, Sodium methoxide | Methanol | 24-48 | 100-120 | ~60-70 |
| 3 | This compound | 2-Methoxy-6-methylpyridine, Oxidant, Esterification reagents | Various | - | - | ~40-50 (overall for oxidation and esterification) |
Logical Flow of Route 3
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's tolerance for hazardous reagents.
-
Route 1 offers a straightforward and high-yielding pathway from a commercially available starting material, making it an attractive option for many applications.
-
Route 2 is also a viable two-step process, particularly if 6-hydroxypicolinic acid is more readily accessible or cost-effective. However, it requires the use of the highly toxic and carcinogenic reagent, dimethyl sulfate, necessitating stringent safety precautions.
-
Route 3 , while starting from an inexpensive material, is a longer process with more moderate overall yields and involves a challenging oxidation step, making it less efficient for large-scale production compared to the other two routes.
Ultimately, a careful evaluation of these factors will guide the synthetic chemist to the most suitable and efficient method for their specific needs.
A Comparative Guide to HPLC Methods for Purity Determination of Methyl 6-methylnicotinate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 6-methylnicotinate is a critical step in the journey toward safe and effective therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Methyl 6-methylnicotinate, offering insights into method validation, alternative analytical techniques, and detailed experimental protocols.
Comparison of Analytical Methods for Purity Assessment
While HPLC stands as a robust and widely adopted technique for purity analysis, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Differential Scanning Calorimetry (DSC) also offer unique advantages. The choice of method often depends on the specific analytical requirements, including the nature of potential impurities and the desired level of sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1] | Measures the heat flow associated with thermal transitions in a material as a function of temperature. Purity is determined by analyzing the melting endotherm. |
| Applicability | Well-suited for the analysis of the main component and non-volatile or thermally labile impurities.[1] | Applicable for volatile and semi-volatile impurities.[1] | Best suited for highly pure, crystalline solids that exhibit a sharp melting point. |
| Selectivity | High selectivity, capable of separating structurally similar impurities. | High selectivity, with the added advantage of mass identification of impurities. | Dependent on the thermal behavior of impurities. |
| Sensitivity (LOD) | Typically in the low ng range. For the related compound methyl nicotinate, an LOD of 0.0144 µg/mL has been reported.[2] | Can reach the pg range for targeted analysis.[1] | Generally less sensitive than chromatographic methods. |
| Precision (%RSD) | High; typically <2% for replicate injections.[1] For the related compound methyl nicotinate, within-day variance of 0.8% and between-day variance of 1.5% have been reported.[1] | High; typically <5%. | Good, but can be influenced by sample preparation and morphology. |
| Limitations | Requires impurities to be soluble in the mobile phase and possess a chromophore for UV detection. | Not suitable for non-volatile or thermally labile compounds. | Not suitable for amorphous compounds, or those that decompose upon melting. |
Validated HPLC Method for Purity Determination
A validated HPLC method is essential for obtaining reliable and reproducible results. The validation process, guided by ICH guidelines, ensures that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Typical Performance Characteristics (for Methyl Nicotinate) |
| Linearity (Correlation Coefficient, R²) | > 0.99 (A Pearson correlation coefficient of 0.98 was reported)[1] |
| Range | Typically 80-120% of the test concentration for the assay. |
| Accuracy (% Recovery) | 93.48% to 102.12%[2] |
| Precision (% RSD) | Within-day: 0.8%, Between-day: 1.5%[1] |
| Limit of Detection (LOD) | 0.05 µg/mL[1] |
| Limit of Quantitation (LOQ) | Typically 3 times the LOD. |
Potential Impurities in Methyl 6-methylnicotinate
The specificity of an HPLC method is its ability to accurately measure the analyte of interest in the presence of potential impurities. For Methyl 6-methylnicotinate, these can originate from the synthesis process or degradation.
Process-Related Impurities:
-
6-Methylnicotinic acid: Unreacted starting material from the esterification process.[3][4]
-
Dinicotinic acid and its diester: Byproducts formed during the synthesis, particularly from the oxidation of 2-methyl-5-ethylpyridine.[5][6]
Degradation Products:
-
6-Methylnicotinic acid: The primary degradation product resulting from the hydrolysis of the ester bond in the presence of moisture.[7]
A well-developed HPLC method should be able to separate the main peak of Methyl 6-methylnicotinate from the peaks of these potential impurities.
Experimental Protocols
Below is a detailed methodology for a typical reversed-phase HPLC method for the purity determination of Methyl 6-methylnicotinate, based on methods for similar compounds.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methyl 6-methylnicotinate reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 25:75 v/v).[1] The composition can be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 263 nm[1]
-
Injection Volume: 20 µL[1]
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Methyl 6-methylnicotinate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Methyl 6-methylnicotinate sample in the mobile phase to obtain a similar concentration to the standard solution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak areas < 2%).
-
Inject the sample solution.
-
Identify the peak for Methyl 6-methylnicotinate based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area normalization method).
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams created using the DOT language visualize the experimental workflow and the logical relationships in method validation.
Caption: A generalized workflow for the HPLC purity analysis of Methyl 6-methylnicotinate.
Caption: Interdependencies of key validation parameters for an HPLC method.
References
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Picolinyl Esters and Other Derivatives for Mass Spectrometry
For researchers, scientists, and drug development professionals leveraging mass spectrometry for the analysis of fatty acids and other carboxylic acid-containing molecules, the choice of derivatization strategy is critical. Derivatization is often employed to enhance the volatility, improve chromatographic separation, and most importantly, direct fragmentation pathways to yield structurally informative ions. This guide provides an objective comparison of picolinyl esters with other common derivatives, including fatty acid methyl esters (FAMEs), trimethylsilyl (TMS) ethers, and pyrrolidides, supported by experimental data and detailed methodologies.
Executive Summary
Picolinyl esters stand out as a superior choice for detailed structural elucidation of fatty acids and other aliphatic compounds by mass spectrometry.[1][2] Their unique fragmentation pattern, directed by the pyridine ring, provides unambiguous information about the position of double bonds, branches, and other functional groups along the alkyl chain, a capability severely lacking in simpler derivatives like FAMEs.[2] While FAMEs are straightforward to prepare and widely used for quantification, their mass spectra are often dominated by uninformative fragments.[3] TMS ethers are excellent for increasing volatility, particularly for hydroxylated compounds, but can also produce complex spectra. Pyrrolidides offer an alternative for structural analysis but are generally considered to provide less distinctive spectra than picolinyl esters. Furthermore, picolinyl ester derivatization has been shown to significantly enhance signal intensity in certain applications.[3]
Data Presentation: Performance Comparison of Derivatives
The selection of a derivatization agent is a trade-off between ease of use, cost, and the quality of structural information required. The following table summarizes the key performance characteristics of common derivatives for mass spectrometry.
| Derivative | Primary Application | Structural Elucidation | Sensitivity | Ease of Preparation | Key Advantages | Key Disadvantages |
| Picolinyl Esters | Structural analysis of fatty acids and other aliphatic molecules. | Excellent | Good to Excellent | Moderate | Provides diagnostic ions for locating double bonds, branches, and functional groups.[1][4] Can enhance signal intensity.[3] | Derivatization can be multi-step. Higher molecular weight increase. |
| Fatty Acid Methyl Esters (FAMEs) | Quantification and routine profiling of fatty acids. | Poor | Good | Easy | Simple, rapid, and inexpensive preparation.[5] Extensive libraries available. | Limited structural information from fragmentation.[3] Double bond migration can occur. |
| Trimethylsilyl (TMS) Ethers | Analysis of hydroxylated and carboxylated compounds. | Moderate | Good | Easy | Greatly increases volatility.[6] Well-established methods. | Can produce complex spectra with many fragments. Derivatives are sensitive to moisture. |
| Pyrrolidides | Structural analysis of fatty acids. | Good | Good | Moderate | Provides better structural information than FAMEs.[7] | Fragmentation is generally less informative than picolinyl esters. |
Quantitative Performance Insights:
Direct, side-by-side quantitative comparisons of these derivatives under identical conditions are scarce in the literature. However, several studies provide valuable insights:
-
A study reported that picolinyl derivatives of fatty acids showed a five-fold increase in sensitivity compared to their corresponding FAMEs.[3]
-
For corticosteroids analyzed by LC-ESI-MS, picolinoyl derivatization resulted in a 5-10 times higher ESI response compared to the underivatized molecules.
It is important to note that sensitivity gains are highly dependent on the analyte, the ionization technique (e.g., EI vs. ESI), and the mass spectrometer used.
Mandatory Visualizations
Logical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the analysis of derivatized fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Potency of Picolinate Esters: A Comparative Guide to Their Biological Activities
For Immediate Release
A comprehensive analysis of substituted picolinate esters reveals a versatile class of compounds with significant potential across various biological applications, including antibacterial, herbicidal, and anticancer therapies. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed protocols, and an exploration of their mechanisms of action. The picolinate scaffold, a pyridine ring with a carboxylic acid ester, proves to be a "privileged" structure in drug discovery, offering a foundation for developing novel therapeutic and agrochemical agents.[1]
Comparative Biological Activity of Substituted Picolinate Esters
The biological activity of picolinate esters is significantly influenced by the nature and position of substituents on the pyridine ring. The following table summarizes the quantitative data from various studies, offering a direct comparison of the efficacy of different substituted picolinate esters in antibacterial, herbicidal, and anticancer assays.
| Compound Class | Specific Derivative | Biological Activity | Assay | Result (e.g., MIC, IC₅₀) | Reference Organism/Cell Line | Source |
| Picolinamides | Compound 5 | Antibacterial | Minimum Inhibitory Concentration (MIC) | 0.12 µg/mL | Clostridioides difficile | [2] |
| Compound 116 | Antibacterial | Minimum Inhibitory Concentration (MIC) | 0.50 µg/mL | Clostridioides difficile | [2] | |
| Phenacyl Picolinium Bromides | Compound I, III, IV | Antibacterial | Agar Well Diffusion | Broad-spectrum activity | Gram-positive and Gram-negative bacteria | [3] |
| Transition Metal Picolinates | Zinc Picolinate | Antibacterial | Minimum Inhibitory Concentration (MIC) | 0.5 mg/mL | B. subtilis, B. cereus, S. flexneri, L. lactis, K. pneumonia, P. mirabilis, P. vulgaris, E. coli, E. cloacae, S. aureus | [4] |
| Copper Picolinate | Antibacterial | Minimum Inhibitory Concentration (MIC) | 0.5 mg/mL | M. luteus, S. marcescens | [4] | |
| Cobalt Picolinate | Antibacterial | Minimum Inhibitory Concentration (MIC) | 0.5 mg/mL | M. luteus, S. marcescens | [4] | |
| 6-Aryl-2-Picolinates | Halauxifen-methyl | Herbicidal | Root Growth Inhibition | IC₅₀ (higher than V-7) | Arabidopsis thaliana | [5] |
| Florpyrauxifen-benzyl | Herbicidal | - | Commercial Herbicide | Weeds | [5][6] | |
| Compound V-7 | Herbicidal | Root Growth Inhibition | IC₅₀ (45x lower than halauxifen-methyl) | Arabidopsis thaliana | [5] | |
| Compound V-8 | Herbicidal | Post-emergence | Better than picloram at 300 g/ha | Weeds | [5][6] | |
| Picolinic Acid | Picolinic Acid | Anticancer | Tumor Growth Inhibition | Retarded tumor growth | Ehrlich ascites tumor in CBA/J mice | [7] |
| Fatty Acid Esters | Hexadecanoic acid ethyl ester | Anticancer | MTT Assay | IC₅₀ of 25 µM | MCF-7 (Human breast cancer) | [8] |
| 5-Oxo-19 propyl-docosanoic acid methyl ester | Anticancer | MTT Assay | IC₅₀ of 25 µM | MCF-7 (Human breast cancer) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., C. difficile, S. aureus) is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The picolinate ester derivatives are serially diluted in a microtiter plate containing a growth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours) for the specific bacterium.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2][4][9]
Root Growth Inhibition Assay for Herbicidal Activity
This assay evaluates the effect of compounds on the root growth of a model plant, typically Arabidopsis thaliana.
-
Seed Sterilization and Plating: Seeds of Arabidopsis thaliana are surface-sterilized and plated on a growth medium (e.g., Murashige and Skoog) containing varying concentrations of the test picolinate esters.
-
Incubation: The plates are incubated in a controlled environment (e.g., 25°C with a 16-hour light/8-hour dark cycle).
-
Measurement: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured.
-
Data Analysis: The IC₅₀ value, the concentration at which root growth is inhibited by 50%, is calculated by comparing the root length in treated plates to that in control plates.[5][10][11]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the picolinate ester derivatives for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.[8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which picolinate esters exert their biological effects is critical for their development as therapeutic or agrochemical agents.
Herbicidal Activity: Synthetic Auxin Pathway
Certain substituted 2-picolinic acids and their esters act as synthetic auxins.[5][6][12] Unlike the natural auxin IAA, which primarily binds to the TIR1 protein, these synthetic auxins preferentially bind to the Auxin-Signaling F-Box Protein 5 (AFB5).[5][6][12] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, ultimately resulting in unregulated plant growth and death.
Caption: Picolinate esters as synthetic auxins bind to the AFB5 receptor, leading to unregulated gene expression.
Anticancer Activity: Iron Chelation
Picolinic acid has demonstrated antitumor activity, which is attributed to its role as an iron chelator.[7] Cancer cells often have a higher requirement for iron than normal cells to support their rapid proliferation. By chelating iron, picolinic acid can disrupt iron-dependent cellular processes in cancer cells, leading to inhibited growth.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. scihub.org [scihub.org]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
Comparative Reactivity Analysis: Methyl 5-amino-3-methylpicolinate and its Positional Isomers
For researchers and professionals in the field of drug discovery and development, a nuanced understanding of the chemical reactivity of synthetic intermediates is paramount. This guide provides a comprehensive comparison of the reactivity of Methyl 5-amino-3-methylpicolinate and its various positional isomers. The location of the amino and methyl substituents on the pyridine ring significantly alters the electron density distribution, thereby influencing the molecule's susceptibility to and rate of chemical transformations.[1] This analysis focuses on three key reaction classes: N-acylation, electrophilic aromatic substitution, and diazotization followed by Sandmeyer-type reactions, providing both a theoretical framework and supporting experimental context.
Relative Reactivity Profile
The reactivity of the pyridine ring and the exocyclic amino group is governed by the interplay of electronic and steric effects of the substituents. The amino group is a potent activating group, donating electron density to the ring via resonance, while the methyl group is a weaker activating group through an inductive effect.[1] Conversely, the methyl ester group is a deactivating group, withdrawing electron density from the ring. The relative positions of these groups dictate the overall reactivity and regioselectivity of various reactions.
A qualitative assessment based on these electronic principles suggests a general reactivity trend among the isomers. However, it is crucial to note that direct quantitative comparative studies on this specific set of isomers are not extensively available in published literature.[1] The following comparison, therefore, extrapolates from established principles of organic chemistry and data from analogous substituted pyridines.
Table 1: Predicted Relative Reactivity of Methyl 5-amino-3-methylpicolinate Isomers
| Isomer | N-Acylation (Nucleophilicity of -NH2) | Electrophilic Aromatic Substitution (Ring Activation) | Diazotization of -NH2 |
| Methyl 4-amino-3-methylpicolinate | High | Moderate | High |
| Methyl 5-amino-3-methylpicolinate | High | High | High |
| Methyl 6-amino-3-methylpicolinate | Moderate | Low | Moderate |
| Methyl 3-amino-5-methylpicolinate | High | High | High |
| Methyl 4-amino-5-methylpicolinate | High | Moderate | High |
| Methyl 6-amino-5-methylpicolinate | Moderate | Low | Moderate |
Note: This is a qualitative prediction. Experimental verification is necessary for definitive comparison.
Key Reaction Comparisons and Experimental Protocols
N-Acylation
This reaction evaluates the nucleophilicity of the exocyclic amino group. The rate of acylation is influenced by the electron density on the nitrogen atom, which is modulated by the electronic effects of the other ring substituents. Generally, electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it.
Experimental Protocol: Comparative N-Acylation Rate Study
Objective: To compare the relative rates of N-acylation of Methyl 5-amino-3-methylpicolinate and its isomers.
Materials:
-
Methyl 5-amino-3-methylpicolinate and its isomers
-
Acetyl chloride (or another acylating agent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation
Procedure:
-
Reaction Setup: In separate, dry reaction vials, dissolve equimolar amounts (e.g., 0.1 mmol) of each aminopicolinate isomer and the internal standard in anhydrous DCM (2 mL).
-
Base Addition: To each vial, add triethylamine (1.2 equivalents).
-
Initiation and Monitoring: At time zero, add acetyl chloride (1.1 equivalents) to each vial simultaneously. Monitor the reaction progress at regular intervals (e.g., 5, 15, 30, 60 minutes) by withdrawing a small aliquot, quenching it with a saturated sodium bicarbonate solution, extracting with ethyl acetate, and analyzing by GC-MS or HPLC.
-
Data Analysis: Plot the disappearance of the starting material (relative to the internal standard) versus time for each isomer. The initial reaction rates can be determined from the slope of these plots.
Expected Outcome: Isomers with substituents that result in higher electron density on the amino group are expected to react faster. For instance, isomers where the activating methyl group's electronic contribution strongly enhances the amino group's nucleophilicity will exhibit higher acylation rates.
Caption: Workflow for comparative N-acylation rate study.
Electrophilic Aromatic Substitution
The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the strongly activating amino group significantly enhances the ring's reactivity and directs incoming electrophiles. The regioselectivity is determined by the combined directing effects of all substituents.
Experimental Protocol: Comparative Bromination
Objective: To compare the reactivity and regioselectivity of the isomers towards electrophilic bromination.
Materials:
-
Methyl 5-amino-3-methylpicolinate and its isomers
-
N-Bromosuccinimide (NBS)
-
Anhydrous acetonitrile
-
TLC plates
-
Column chromatography supplies
-
NMR spectrometer
Procedure:
-
Reaction Setup: In separate vials, dissolve each isomer (0.1 mmol) in anhydrous acetonitrile (2 mL).
-
Reagent Addition: Add NBS (1.0 equivalent) to each vial.
-
Reaction: Stir the reactions at room temperature and monitor by TLC.
-
Workup and Analysis: Once the starting material is consumed (or after a set time, e.g., 24 hours), quench the reaction with sodium thiosulfate solution, extract with ethyl acetate, and dry the organic layer. Purify the product by column chromatography.
-
Characterization: Characterize the product(s) by NMR spectroscopy to determine the regioselectivity of bromination. The overall yield will give an indication of the relative reactivity.
Expected Outcome: The position of bromination will be directed to the most nucleophilic carbon on the pyridine ring, which is determined by the cumulative electronic effects of the substituents. Isomers with a more activated ring system will react faster and give higher yields.
Caption: Generalized pathway for electrophilic aromatic substitution.
Diazotization and Sandmeyer-Type Reactions
The conversion of the primary aromatic amino group to a diazonium salt, followed by its displacement, is a versatile synthetic transformation. The stability of the diazonium intermediate and the ease of its formation can be influenced by the electronic environment of the pyridine ring.
Experimental Protocol: Comparative Diazotization-Hydroxylation
Objective: To compare the efficiency of converting the amino group of each isomer to a hydroxyl group.
Materials:
-
Methyl 5-amino-3-methylpicolinate and its isomers
-
Sodium nitrite (NaNO2)
-
Sulfuric acid (H2SO4)
-
Water
-
Copper(I) oxide (Cu2O) or Copper(II) sulfate (CuSO4)
-
TLC plates
-
HPLC instrumentation
Procedure:
-
Diazotization: Dissolve the aminopicolinate isomer (0.1 mmol) in a dilute solution of sulfuric acid at 0-5 °C. Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the low temperature.
-
Sandmeyer-type Reaction: In a separate flask, prepare a solution or suspension of the copper catalyst in water. Slowly add the cold diazonium salt solution to the catalyst mixture and allow it to warm to room temperature, then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Analysis: Neutralize the reaction mixture, extract the product, and analyze the yield of the corresponding hydroxypicolinate by HPLC with an internal standard.
Expected Outcome: The stability and reactivity of the diazonium salt can be subtly affected by the ring's electronic properties. Isomers that can better stabilize the diazonium intermediate may proceed more cleanly.
Conclusion
The reactivity of Methyl 5-amino-3-methylpicolinate and its isomers is a complex function of the electronic and steric interplay between the amino, methyl, and ester substituents.[1] While this guide provides a predictive framework and generalized experimental protocols for comparative analysis, it is imperative for researchers to conduct empirical studies to ascertain the precise reactivity and optimal reaction conditions for each specific isomer. The versatility of these compounds as synthetic intermediates underscores the importance of a deeper understanding of their chemical behavior for the advancement of drug discovery and materials science.[1]
References
A Comparative Guide to Catalysts for the Synthesis of Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of picolinic acid and its derivatives is a cornerstone in the development of pharmaceuticals, agrochemicals, and specialty materials. The efficiency and selectivity of these synthetic routes are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs. We delve into homogeneous, heterogeneous, and emerging catalytic systems, presenting their performance metrics, detailed experimental protocols, and mechanistic insights.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst is measured by several key parameters, including yield, selectivity, and the conditions required for the reaction. The following table summarizes the performance of different catalysts in the synthesis of picolinic acid and its derivatives.
| Catalyst Type | Catalyst | Substrate(s) | Product | Reaction Conditions | Yield (%) | Selectivity (%) | Reference(s) |
| Heterogeneous | V-Ti Oxide (20-50% V₂O₅) | 2-picoline | Picolinic acid | 200–300°C, gas phase oxidation | - | 19–22 | [1] |
| Heterogeneous | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | 2-oxopropanoic acid, aromatic aldehydes, ammonium acetate, malononitrile | Picolinic acid derivatives | Ambient temperature, Ethanol | 71-86 | - | [2][3] |
| Homogeneous | Potassium Permanganate (KMnO₄) | α-picoline | Picolinic acid | Heating on a steam bath | - | - | [4] |
| Homogeneous | Palladium Catalyst (with photoredox catalyst) | Picolinic acid-mediated 2,4,4-trimethylpentan-2-amine, borylating agents | δ-borylated picolinic acid derivatives | Visible light | Synthetically useful yields | - | [5][6] |
| Homogeneous | N,N-Dimethylformamide (DMF) | Picolinic acid, thionyl chloride | Picolinoyl chloride hydrochloride | Room temperature | - | - | [7][8] |
| Homogeneous | Bis-(triphenylphosphine) palladium(II) chloride/CuI | 4-iodomethylpicolinate, 3-ethynylaniline | 4-(3-Aminophenylethynyl) picolinic acid derivative | 110-130 °C, DMF | - | - | [8] |
Note: The performance of catalysts can be influenced by various factors including catalyst preparation method, space velocity, and reactant feed ratios. The data presented here is for comparative purposes.
In-Depth Look at Catalytic Systems
Heterogeneous Catalysis: V-Ti Oxides and Metal-Organic Frameworks
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of easy separation and reusability.[9][10]
Vanadium-Titanium Oxide Catalysts: These catalysts are particularly effective for the gas-phase oxidation of 2-picoline to picolinic acid. Studies have shown that binary V-Ti oxide catalysts based on titanium dioxide (anatase) are the most selective.[1] With a vanadium pentoxide content of 20–50%, a selectivity for picolinic acid of 19–22% can be achieved at a 2-picoline conversion of 36–74%.[1] A key feature of these catalysts is the regular surface stacking of V₂O₅ and TiO₂ crystallites.[1]
UiO-66(Zr)-N(CH₂PO₃H₂)₂ (MOF Catalyst): This novel nanoporous heterogeneous catalyst, a metal-organic framework, has demonstrated high efficiency in the multi-component synthesis of picolinate and picolinic acid derivatives.[2][3][11] This catalyst facilitates a one-pot synthesis at ambient temperature in ethanol, achieving good to high yields (71–86%).[2][3] A significant advantage of this system is its reusability; the catalyst can be recovered and reused multiple times without a significant loss in efficiency.[3] The reaction proceeds through a cooperative vinylogous anomeric-based oxidation mechanism.[3][12]
Homogeneous Catalysis: From Classical Oxidation to Modern Cross-Coupling
Homogeneous catalysts are present in the same phase as the reactants, often leading to higher activity and selectivity.[9]
Potassium Permanganate (KMnO₄): A classical and straightforward method for the synthesis of picolinic acid involves the oxidation of 2-picoline using a strong oxidizing agent like potassium permanganate in an aqueous solution.[4][13] While effective, this method often requires significant amounts of the oxidant and can lead to challenges in product purification due to the formation of manganese dioxide.[4]
Palladium Catalysis: Palladium catalysts are versatile tools in modern organic synthesis, enabling a wide range of cross-coupling reactions to produce complex picolinic acid derivatives. For instance, the Sonogashira coupling, catalyzed by a combination of bis-(triphenylphosphine) palladium(II) chloride and copper(I) iodide, can be used to synthesize extended aminopicolinic acid derivatives.[8] More recently, the combination of photoredox catalysis with palladium catalysis has enabled the site-selective functionalization of unactivated C(sp³)–H bonds in picolinic acid-mediated substrates under mild conditions.[5][6] This dual catalytic system opens up new avenues for creating novel picolinic acid derivatives that are otherwise difficult to access.[5][6]
Experimental Protocols
Synthesis of Picolinic Acid Derivatives using UiO-66(Zr)-N(CH₂PO₃H₂)₂
This protocol describes the general procedure for the multi-component synthesis of picolinate and picolinic acid derivatives using the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst.[3]
Materials:
-
2-oxopropanoic acid or ethyl 2-oxopropanoate (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ammonium acetate (1.5 mmol, 0.115 g)
-
Malononitrile (1.1 mmol, 0.079 g)
-
UiO-66(Zr)-N(CH₂PO₃H₂)₂ (5 mg)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottomed flask, combine the 2-oxopropanoic acid or ethyl 2-oxopropanoate, aromatic aldehyde, ammonium acetate, malononitrile, and the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst in ethanol.
-
Stir the mixture at ambient temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (2/1).
-
Upon completion of the reaction, remove the ethanol under reduced pressure.
-
The crude product can be further purified by recrystallization from ethanol.[14]
Synthesis of 4-Aminopicolinic Acid
This multi-step synthesis involves nitration followed by catalytic hydrogenation.[8]
Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide
-
Picolinic acid N-oxide is nitrated using a mixture of sulfuric acid and fuming nitric acid.
Step 2: Reduction to 4-Aminopicolinic Acid
-
The resulting 4-nitropicolinic acid N-oxide is reduced to 4-aminopicolinic acid using catalytic hydrogenation with Pd/C in a mixture of glacial acetic acid and acetic anhydride under a hydrogen atmosphere (60 psi) for 48 hours at room temperature.[8]
General Synthesis of Activated Picolinate Esters
This method is used to activate picolinic acid for further reactions, such as amidation.[7]
Materials:
-
Picolinic acid derivative (1 equivalent)
-
Thionyl chloride (excess)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Desired alcohol or phenol (1 equivalent)
-
Triethylamine (2 equivalents)
Procedure:
-
To a stirred mixture of the picolinic acid and a catalytic amount of DMF, carefully add excess thionyl chloride.
-
Allow the reaction to proceed at room temperature until gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.
-
Filter the crude product, wash with diethyl ether, and dry under vacuum.
-
Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.
-
Add the desired alcohol or phenol and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
The crude ester can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
To better understand the processes involved, the following diagrams illustrate a general experimental workflow and a logical comparison of the catalyst types.
Caption: A generalized workflow for catalyst screening in the synthesis of picolinic acid derivatives.
Caption: A decision-making diagram for selecting a suitable catalyst based on synthetic requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. irl.umsl.edu [irl.umsl.edu]
- 9. eolss.net [eolss.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Picolinic acid - Wikipedia [en.wikipedia.org]
- 14. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH 2 PO 3 H 2 ) 2 as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03438K [pubs.rsc.org]
A Comparative Guide to Purity Analysis of Methyl 6-methoxypicolinate: DSC vs. HPLC
In the landscape of pharmaceutical research and development, the purity of chemical compounds is a critical parameter that directly influences efficacy, safety, and regulatory compliance. For a compound such as Methyl 6-methoxypicolinate, a key building block in the synthesis of various pharmaceutical agents, rigorous purity assessment is paramount. This guide provides an objective comparison of two widely used analytical techniques for purity determination: Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative data, and offer visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Principles of Purity Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For purity analysis, DSC relies on the Van't Hoff equation, which describes the melting point depression of a crystalline substance due to the presence of impurities.[1] An ideally pure, crystalline compound exhibits a sharp melting peak at a distinct temperature. The presence of impurities broadens this melting range and lowers the melting point. DSC, therefore, provides a measure of the total molar purity of the main component.[2]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.[3] In purity analysis, a solution of the sample is injected into the HPLC system, and the individual components are separated based on their affinity for the stationary phase. A detector then measures the concentration of each separated component as it elutes from the column. This allows for the identification and quantification of the main compound as well as individual impurities.[4]
Experimental Protocols
Below are representative experimental protocols for the purity analysis of this compound using DSC and HPLC. These protocols are based on general principles and may require optimization for specific instrumentation and sample characteristics.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample during heating.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, constant heating rate, typically between 0.5 to 2°C/min, to ensure thermal equilibrium.[5]
-
Continue heating until the entire sample has melted, as indicated by the return of the thermal curve to the baseline.
-
A nitrogen purge is typically used to maintain an inert atmosphere.
-
-
Data Analysis: The instrument's software calculates the purity of the sample based on the shape of the melting endotherm using the Van't Hoff equation. The analysis involves integrating the partial area of the melting peak as a function of temperature.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.
-
Sample Solution: Accurately weigh the this compound sample to be analyzed and dissolve it in the same diluent to a similar concentration as the primary standard.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer). The exact composition should be optimized to achieve good separation of the main peak from any impurity peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where this compound and its potential impurities show significant absorbance (e.g., determined by UV scan).
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the chromatogram.
-
The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, the purity can be calculated against the reference standard using the calibration curve.
-
Data Presentation and Comparison
The quantitative data obtained from DSC and HPLC analyses provide different but complementary information about the purity of this compound. The following table summarizes hypothetical results to illustrate the comparison.
| Parameter | DSC Result | HPLC Result | Interpretation |
| Purity (%) | 99.5 mol% | 99.7% (Area Percent) | Both techniques indicate high purity. The slight difference can arise from the different principles of measurement (molar vs. area percent) and the potential presence of non-eutectic or non-chromatophoric impurities. |
| Number of Impurities Detected | Not Applicable | 3 | HPLC can separate and detect individual impurities, whereas DSC provides a single value for the total purity. |
| Impurity Profile | Not Applicable | Impurity 1: 0.15% Impurity 2: 0.10% Impurity 3: 0.05% | HPLC provides a detailed impurity profile, which is crucial for understanding degradation pathways and for quality control. |
| Melting Point (°C) | Onset: 88.5°C Peak: 90.2°C | Not Applicable | DSC provides information on the thermal properties of the material, such as the melting point, which is a key physical characteristic. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific sample and experimental conditions.
Mandatory Visualizations
The following diagrams illustrate the typical experimental workflows for DSC and HPLC purity analysis.
Caption: Workflow for purity analysis by Differential Scanning Calorimetry (DSC).
Caption: Workflow for purity analysis by High-Performance Liquid Chromatography (HPLC).
Objective Comparison: DSC vs. HPLC
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute method based on melting point depression.[6] | Comparative separation technique.[6] |
| Information Obtained | Total molar purity, melting point, and enthalpy of fusion. | Purity by area percent, number of impurities, and impurity profile. |
| Selectivity | High for eutectic systems. Does not distinguish between different impurities.[7] | High; capable of separating structurally similar impurities.[3] |
| Sensitivity | Generally suitable for compounds with purity >98%.[6] | High sensitivity, capable of detecting trace-level impurities. |
| Sample Requirements | Small sample size (1-3 mg). The sample must be crystalline and thermally stable.[7] | Requires a suitable solvent for dissolution. Applicable to a wide range of compounds. |
| Throughput | Relatively fast analysis time per sample.[7] | Can be higher with the use of an autosampler for multiple samples. |
| Limitations | Not suitable for amorphous compounds, compounds that decompose on melting, or those that do not exhibit a sharp melting point.[7] | Requires a reference standard for absolute quantification. Impurities must be chromophoric for UV detection. |
| Regulatory Standing | Accepted method for purity determination of reference standards.[6] | A cornerstone of pharmaceutical quality control and regulatory submissions.[3] |
Conclusion and Recommendations
Both DSC and HPLC are valuable techniques for assessing the purity of this compound, each offering unique advantages.
DSC is an excellent choice for:
-
Determining the absolute molar purity of highly pure, crystalline batches of this compound.
-
Use as a complementary technique to verify the purity of reference standards.[6]
-
Rapidly screening the purity of different batches when a detailed impurity profile is not required.
HPLC is the preferred method for:
-
Routine quality control where the identification and quantification of individual impurities are necessary.
-
Stability studies to monitor the formation of degradation products over time.[8]
-
Analysis of samples that may contain non-eutectic or thermally labile impurities.
In a comprehensive quality control strategy, DSC and HPLC should be considered complementary rather than competing techniques.[3] The use of HPLC provides a detailed picture of the impurity profile, while DSC offers a robust and independent measurement of the total purity. The choice of method will ultimately depend on the specific analytical requirements, the stage of drug development, and the available instrumentation.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects - Google Patents [patents.google.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of components in drug formulations: a comparison between HPLC and DSC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of Methyl 6-methoxypicolinate Derivatives Using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex aromatic compounds, particularly substituted pyridine derivatives like Methyl 6-methoxypicolinate, the definitive confirmation of the substitution pattern is a critical step. The subtle differences between constitutional isomers can significantly impact a molecule's biological activity and chemical properties. While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides essential initial data, overlapping signals and the absence of proton-proton coupling can lead to ambiguity. This guide provides a comprehensive comparison of two-dimensional (2D) NMR spectroscopy with other common analytical techniques, demonstrating its superiority in the unambiguous structural elucidation of this compound and its derivatives.
The Power of 2D NMR in Structure Elucidation
2D NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools that provide through-bond correlation information, enabling the precise mapping of a molecule's structure.[1] These methods are indispensable for distinguishing between closely related isomers, a common challenge in the synthesis of substituted pyridines.
Illustrative Example: this compound
To illustrate the power of 2D NMR, we will consider the structural confirmation of this compound. The primary challenge lies in definitively placing the methoxy and methyl ester groups on the pyridine ring.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | C | - | ~165.0 |
| 3 | CH | ~7.70 (d, J≈8.0 Hz) | ~120.0 |
| 4 | CH | ~7.80 (t, J≈8.0 Hz) | ~140.0 |
| 5 | CH | ~7.00 (d, J≈8.0 Hz) | ~112.0 |
| 6 | C | - | ~163.0 |
| 7 (C=O) | C | - | ~165.0 |
| 8 (Ester OCH₃) | CH₃ | ~3.90 (s) | ~52.5 |
| 9 (Methoxy OCH₃) | CH₃ | ~4.00 (s) | ~55.0 |
Deciphering the Structure with 2D NMR Correlations
The definitive structural assignment is achieved by analyzing the correlation spectra from various 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, we would expect to see cross-peaks between H-3 and H-4, and between H-4 and H-5, confirming their connectivity on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of the chemical shifts of the protonated carbons (C-3, C-4, C-5, C-8, and C-9).
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the most powerful tool for this structural elucidation as it reveals correlations between protons and carbons over two to three bonds. These long-range correlations are crucial for identifying the positions of the non-protonated carbons and the substituents.
Table 2: Key Expected HMBC Correlations for Structural Confirmation of this compound
| Proton | Correlating Carbons (Two and Three Bonds Away) | Implication |
| H-3 (~7.70 ppm) | C-2, C-5 | Confirms the position of H-3 adjacent to the ester-bearing carbon (C-2) and C-5. |
| H-4 (~7.80 ppm) | C-2, C-6 | Confirms the central position of H-4, with correlations to both substituted carbons. |
| H-5 (~7.00 ppm) | C-3, C-6 | Confirms the position of H-5 adjacent to the methoxy-bearing carbon (C-6) and C-3. |
| Ester OCH₃ (~3.90 ppm) | C-7 (C=O) | Confirms the methyl ester group. |
| Methoxy OCH₃ (~4.00 ppm) | C-6 | Confirms the attachment of the methoxy group to C-6. |
Visualizing the NMR Analysis Workflow
The logical flow of information from the various NMR experiments to the final structure is crucial for a clear understanding.
Caption: Workflow for 2D NMR-based structural elucidation.
Comparison with Alternative Methods
While 2D NMR is a powerful tool, other analytical techniques can also provide structural information. However, they often have limitations in definitively distinguishing isomers.
Table 3: Comparison of Analytical Methods for Isomer Differentiation
| Technique | Principle | Advantages | Disadvantages for Isomer Differentiation |
| 2D NMR Spectroscopy | Measures through-bond nuclear spin correlations. | Provides unambiguous connectivity data. Non-destructive. | Lower sensitivity compared to MS. Requires soluble samples. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions and their fragments. | High sensitivity. Small sample amount required. | Isomers have the same molecular weight. Fragmentation patterns can be similar or difficult to interpret for closely related isomers.[2][3] |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal. | Provides definitive solid-state structure. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution. |
Mass Spectrometry in Isomer Differentiation
Mass spectrometry can sometimes distinguish between isomers if they produce unique fragmentation patterns. For picolinate derivatives, fragmentation often involves the pyridine ring and the ester group. However, for isomers with the same substituents at different positions, the initial fragmentation might be identical, making differentiation challenging without high-resolution mass spectrometry and tandem MS (MS/MS) experiments.[4][5][6]
X-ray Crystallography for Absolute Confirmation
Single-crystal X-ray diffraction provides the absolute structure of a compound in the solid state. If a suitable crystal can be grown, this technique offers an unequivocal answer to the substitution pattern. However, the process of obtaining a high-quality crystal can be a significant bottleneck, and the determined structure represents the solid-state conformation, which may differ from the structure in solution where most biological processes occur.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Quantity: Weigh 10-20 mg of the this compound derivative.
-
Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2D NMR Data Acquisition
The following are generalized parameters for a 400 MHz NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample.
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Use a standard gradient-enhanced COSY pulse sequence.
-
Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Acquire at least 256 increments in the indirect dimension (F1) and 2-4 scans per increment.
-
The number of points in the direct dimension (F2) should be 1024 or 2048.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use a standard gradient-enhanced HSQC pulse sequence.
-
Optimize the experiment for an average one-bond ¹J(C,H) coupling of approximately 145 Hz.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm).
-
The number of scans per increment will depend on the sample concentration but is typically 4, 8, or higher.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Use a standard gradient-enhanced HMBC pulse sequence.
-
Optimize the experiment for a long-range coupling constant (²J(C,H) and ³J(C,H)) of approximately 8 Hz. This value is crucial for observing the two- and three-bond correlations.
-
The number of scans and increments will be similar to the HSQC experiment.
-
Conclusion
For the unambiguous structural confirmation of this compound derivatives and other substituted pyridines, 2D NMR spectroscopy stands out as the most reliable and informative method. The detailed connectivity map provided by COSY, HSQC, and particularly HMBC experiments allows for the definitive assignment of all proton and carbon signals, leaving no room for ambiguity in the substitution pattern. While mass spectrometry and X-ray crystallography are valuable complementary techniques, they do not offer the same level of detailed structural information in solution as 2D NMR. The adoption of a systematic 2D NMR workflow is therefore highly recommended for researchers in drug discovery and development to ensure the accurate characterization of novel chemical entities.
References
A Researcher's Guide to Procuring High-Purity Methyl 6-bromopicolinate: Interpreting the Certificate of Analysis
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. Methyl 6-bromopicolinate (CAS No: 26218-75-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is no exception. A thorough evaluation of its Certificate of Analysis (CoA) is a critical step in ensuring the success of a synthesis campaign. This guide provides a comparative framework for assessing the quality of high-purity Methyl 6-bromopicolinate from various suppliers, supported by experimental data and protocols.
Understanding the Critical Quality Attributes
When sourcing high-purity Methyl 6-bromopicolinate, a purity level of ≥99% is often the standard for demanding applications to ensure predictable reaction outcomes and minimize the need for extensive downstream purification. The CoA serves as the primary document to verify the quality and specifications of the compound. Key parameters to scrutinize include purity, identification, and the presence of impurities.
Comparative Analysis of High-Purity Methyl 6-bromopicolinate Grades
To illustrate the differences you might encounter, the following table compares three hypothetical grades of Methyl 6-bromopicolinate based on typical Certificate of Analysis data.
| Parameter | Grade A: Premium Research | Grade B: Standard Synthesis | Grade C: Bulk Intermediate | Analytical Method |
| Appearance | White to off-white crystalline solid | White to light yellow solid | Light yellow to beige solid | Visual Inspection |
| Purity (HPLC) | ≥ 99.8% | ≥ 99.0% | ≥ 98.0% | High-Performance Liquid Chromatography |
| Identification (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Water Content (Karl Fischer) | ≤ 0.1% | ≤ 0.3% | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents (GC-MS) | ≤ 500 ppm (e.g., Methanol) | ≤ 1000 ppm | ≤ 2000 ppm | Gas Chromatography-Mass Spectrometry |
| Individual Impurity (HPLC) | ≤ 0.05% | ≤ 0.1% | ≤ 0.5% | High-Performance Liquid Chromatography |
| Total Impurities (HPLC) | ≤ 0.2% | ≤ 1.0% | ≤ 2.0% | High-Performance Liquid Chromatography |
Experimental Protocols
A detailed understanding of the analytical methods used to generate the CoA data is crucial for its correct interpretation. Below is a typical experimental protocol for determining the purity of Methyl 6-bromopicolinate by High-Performance Liquid Chromatography (HPLC).
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate, identify, and quantify Methyl 6-bromopicolinate and its potential impurities.
1. Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20-22 min: Linear gradient back to 90% A, 10% B
-
22-25 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of Methyl 6-bromopicolinate reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
3. Procedure:
-
Inject the standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
4. Calculation:
The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quality Control and Supplier Vetting Workflow
A systematic approach to qualifying a new supplier of Methyl 6-bromopicolinate is essential. The following diagram illustrates a logical workflow for this process.
Caption: Supplier Qualification Workflow for High-Purity Chemicals.
Alternatives and Structural Analogs
While Methyl 6-bromopicolinate is a versatile reagent, related compounds may be considered for specific synthetic strategies. These alternatives often exhibit different reactivity profiles or may be more suitable for certain coupling reactions.
| Compound | CAS Number | Key Structural Difference | Potential Application Notes |
| Methyl 5-bromopicolinate | 29682-15-3 | Position of the bromine atom | May offer different regioselectivity in cross-coupling reactions. |
| Methyl 4-bromopicolinate | 29681-42-3 | Position of the bromine atom | Altered electronic properties of the pyridine ring can influence reactivity. |
| Methyl 6-chloropicolinate | 49669-13-8 | Chlorine instead of bromine | Generally less reactive in cross-coupling reactions compared to the bromo-analog. |
The selection of an alternative should be guided by the specific requirements of the synthetic route and the desired reactivity.
Signaling Pathway for Quality Assessment Logic
The decision-making process for accepting or rejecting a batch of Methyl 6-bromopicolinate can be visualized as a signaling pathway, where each step represents a critical quality check.
Caption: Batch Acceptance Decision Pathway for Methyl 6-bromopicolinate.
Safety Operating Guide
Proper Disposal of Methyl 6-Methoxypicolinate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Methyl 6-methoxypicolinate is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical. The primary recommendation is the use of a licensed waste disposal service due to the compound's hazardous properties.
Immediate Safety and Handling Precautions
This compound is categorized as a substance that can cause skin and serious eye irritation.[1][2] Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.
Ventilation: All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved waste disposal plant.[1][3] Direct release into the environment or sewer system is strictly prohibited.[4]
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
2. Spill Management: In the event of a spill:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill using an inert material such as sand, earth, or vermiculite.[2]
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][5]
-
Clean the spill area thoroughly with soap and water.
3. Arranging for Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
Observe all federal, state, and local regulations pertaining to the disposal of this substance.[2]
Quantitative Data Summary
The available Safety Data Sheets do not provide specific quantitative limits for disposal. The consistent recommendation is to treat it as hazardous waste and dispose of it through a professional service.
| Parameter | Value | Source |
| Recommended Disposal Method | Approved Waste Disposal Plant / Chemical Incineration | [1][2] |
| Environmental Release | Should not be released into the environment | [1][4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
